2,7-Dibromo-10-methylacridin-9(10H)-one
Description
BenchChem offers high-quality 2,7-Dibromo-10-methylacridin-9(10H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dibromo-10-methylacridin-9(10H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,7-dibromo-10-methylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVILQLLOKMSADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348221 | |
| Record name | 9(10H)-Acridinone, 2,7-dibromo-10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17014-39-0 | |
| Record name | 2,7-Dibromo-10-methyl-9(10H)-acridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9(10H)-Acridinone, 2,7-dibromo-10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,7-Dibromo-10-methylacridin-9(10H)-one CAS number 17014-39-0
An In-Depth Technical Guide to 2,7-Dibromo-10-methylacridin-9(10H)-one (CAS: 17014-39-0): A Key Intermediate in Photocatalysis and Medicinal Chemistry
Introduction
2,7-Dibromo-10-methylacridin-9(10H)-one is a highly functionalized heterocyclic compound built upon the planar, electron-rich acridone scaffold. While not an end-product for therapeutic use, its true value lies in its role as a versatile and strategic chemical intermediate.[1] For researchers in synthetic chemistry and drug development, this molecule represents a critical starting point for the construction of sophisticated molecular tools, most notably acridinium-based photoredox catalysts. The acridone core itself has long been recognized for its prevalence in natural products and its wide-ranging biological activities, including anticancer and antimicrobial properties.[2][3] This guide provides a comprehensive technical overview of 2,7-Dibromo-10-methylacridin-9(10H)-one, detailing its properties, a plausible synthetic route, its primary application in the synthesis of photocatalysts, and its broader relevance to the field of drug discovery.
Part 1: Physicochemical Properties and Spectroscopic Characterization
The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and structural properties. These data points are crucial for reaction planning, purification, and quality control.
Key Physicochemical Data
The essential properties of 2,7-Dibromo-10-methylacridin-9(10H)-one are summarized below. This information is critical for handling, storage, and experimental design. For instance, the high melting point suggests a stable, crystalline solid at room temperature, and the molecular weight is fundamental for stoichiometric calculations in subsequent reactions.
| Property | Value | Reference(s) |
| CAS Number | 17014-39-0 | [1] |
| Molecular Formula | C₁₄H₉Br₂NO | [1] |
| Molecular Weight | 367.04 g/mol | [1] |
| Appearance | Powder or crystals | [1] |
| Melting Point | 287-291 °C | [1] |
| InChI Key | JVILQLLOKMSADY-UHFFFAOYSA-N | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Analytical Characterization Profile
Confirming the identity and purity of 2,7-Dibromo-10-methylacridin-9(10H)-one is achieved through standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This technique is used to identify the chemical environment of the hydrogen atoms. For this molecule, one would expect to see distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the dibrominated rings. The symmetry of the 2,7-substitution pattern would simplify this region. A sharp singlet, integrating to three protons, would be expected in the upfield region (typically 3.5-4.5 ppm) for the N-methyl (N-CH₃) group.
-
¹³C NMR : This analysis reveals the carbon framework. Key expected signals include a resonance for the carbonyl carbon (C=O) in the downfield region (around 170-180 ppm), multiple signals for the aromatic carbons, and a signal for the N-methyl carbon (around 30-40 ppm). The carbons directly attached to the bromine atoms would show a characteristic shift.[4]
-
-
Mass Spectrometry (MS) : This is a critical tool for confirming the molecular weight. Using a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the mass spectrum would be expected to show a molecular ion peak cluster corresponding to the calculated mass (367.04 g/mol ). The distinctive isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br) would provide unambiguous confirmation of the compound's elemental composition.[4]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups. The most prominent and diagnostically useful peak would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, typically found in the 1630-1680 cm⁻¹ region for this type of conjugated system.
Part 2: Synthesis and Mechanistic Considerations
While 2,7-Dibromo-10-methylacridin-9(10H)-one is commercially available, understanding its synthesis provides insight into its chemistry and potential impurities. A plausible and efficient route can be adapted from established methods for creating substituted acridones.[4][5] The classical approach involves an intramolecular Friedel-Crafts-type cyclization of an N-phenylanthranilic acid derivative.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-stage process starting from commercially available materials. The causality for this approach is rooted in its reliability and the use of well-understood, high-yielding reactions.
Caption: Proposed synthetic workflow for 2,7-Dibromo-10-methylacridin-9(10H)-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, incorporating in-process checks and standard purification methods to ensure the integrity of the final product.
Step 1: Synthesis of 2-(4-Bromophenylamino)-5-bromobenzoic acid
-
Rationale : The Ullmann condensation is a classic and robust method for forming C-N bonds to construct the diarylamine backbone. Copper catalysis is essential for this transformation.
-
To a round-bottom flask, add 2-chloro-5-bromobenzoic acid (1.0 eq), 4-bromoaniline (1.1 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of copper(I) oxide (0.1 eq).
-
Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 140-150 °C) under a nitrogen atmosphere for 12-24 hours.
-
In-process check : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture, pour it into water, and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude diarylamine intermediate.
Step 2: Synthesis of 2,7-Dibromo-9(10H)-acridone
-
Rationale : An acid-catalyzed intramolecular cyclization is required to form the tricyclic acridone core. Polyphosphoric acid (PPA) or concentrated sulfuric acid acts as both the catalyst and a dehydrating agent.
-
Add the crude 2-(4-Bromophenylamino)-5-bromobenzoic acid from Step 1 to an excess of polyphosphoric acid.
-
Heat the mixture to 130-150 °C for 2-4 hours. The solution should become deeply colored.
-
In-process check : Monitor by TLC (dissolving a small aliquot in a suitable solvent).
-
Carefully pour the hot mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is the acridone product. Filter the solid, wash thoroughly with water and then with a sodium bicarbonate solution to neutralize any residual acid.
-
Dry the solid under vacuum.
Step 3: Synthesis of 2,7-Dibromo-10-methylacridin-9(10H)-one
-
Rationale : N-alkylation of the acridone nitrogen is the final step. A strong base like sodium hydride (NaH) is used to deprotonate the N-H group, forming a nucleophilic anion that readily reacts with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS).
-
Suspend the 2,7-Dibromo-9(10H)-acridone from Step 2 in anhydrous DMF under a nitrogen atmosphere.
-
Cool the suspension in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture for 30-60 minutes at room temperature until hydrogen evolution ceases.
-
Cool the mixture again and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Purification : Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final, pure compound.
Part 3: Core Application - A Gateway to Acridinium Photocatalysts
The primary application of 2,7-Dibromo-10-methylacridin-9(10H)-one is its use as a precursor for synthesizing 9-aryl- or 9-alkyl-acridinium salts. These salts are powerful organic photoredox catalysts, capable of harnessing visible light to drive a wide range of challenging chemical transformations that are of paramount importance in modern drug discovery. The bromine atoms at the 2 and 7 positions offer handles for further functionalization or can be used to tune the electronic properties of the final catalyst.
Logical Progression to Active Catalyst
The transformation from the stable acridone to the highly reactive acridinium catalyst is a key conceptual leap. It involves converting the C=O carbonyl group into a new C-C bond and establishing a positive charge on the central nitrogen atom, which is essential for its photocatalytic activity.
Caption: Conversion of the acridone intermediate to an active acridinium photocatalyst.
Representative Protocol: Synthesis of a 9-Aryl Acridinium Salt
This protocol outlines a general procedure for converting the title compound into a functional photocatalyst.
-
Rationale : A Grignard reaction is a highly effective method for forming a carbon-carbon bond at the electrophilic carbonyl carbon of the acridone.
-
Prepare a Grignard reagent (e.g., Phenylmagnesium bromide) or use a commercially available solution (3.0 eq) in an anhydrous solvent like THF.
-
In a separate flame-dried flask under nitrogen, dissolve 2,7-Dibromo-10-methylacridin-9(10H)-one (1.0 eq) in anhydrous THF.
-
Slowly add the Grignard reagent to the acridone solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Rationale for Workup : The subsequent steps aim to quench the reaction, dehydrate the intermediate tertiary alcohol, and isolate the resulting acridinium salt.
-
Carefully quench the reaction by adding a strong acid (e.g., tetrafluoroboric acid, HBF₄, or perchloric acid, HClO₄) in an aqueous solution. This protonates the intermediate alkoxide and catalyzes the elimination of water to form the stable, aromatic acridinium cation.
-
The acridinium salt, often possessing a tetrafluoroborate or perchlorate counter-anion, will typically precipitate from the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (like diethyl ether) to remove organic impurities, and dry under vacuum.
-
Validation : The final product should be characterized by NMR and MS to confirm its structure and by UV-Vis spectroscopy to determine its absorption properties, which are critical for its function as a photocatalyst.
Part 4: Relevance in Drug Discovery and Development
For professionals in drug development, understanding the utility of key intermediates is crucial for innovation in molecular synthesis. 2,7-Dibromo-10-methylacridin-9(10H)-one is not a therapeutic agent itself, but its derivatives are enabling tools that accelerate the discovery of new medicines.
Caption: Role of the acridone intermediate in the drug discovery pipeline.
-
Enabling Complex Synthesis : Acridinium photocatalysts are particularly valued for their high oxidizing power in their excited state. This allows them to perform difficult chemical transformations under mild conditions, such as C-H functionalization, which enables chemists to modify complex molecules late in a synthetic sequence. This "late-stage functionalization" is a powerful strategy in drug discovery for rapidly generating analogues of a lead compound to optimize its pharmacological properties.
-
Access to Novel Chemical Space : By facilitating reactions that are difficult or impossible with traditional thermal methods, these catalysts provide access to novel molecular architectures, expanding the pool of potential drug candidates.
-
The Acridone Pharmacophore : Beyond its role as a catalyst precursor, the acridone skeleton itself is a "privileged structure" in medicinal chemistry. Acridone derivatives have been investigated for a wide array of therapeutic applications, leveraging mechanisms that include DNA intercalation and enzyme inhibition.[2] Therefore, synthetic routes starting from 2,7-Dibromo-10-methylacridin-9(10H)-one can also be directed toward creating new libraries of potentially bioactive acridone-based compounds.
Conclusion
2,7-Dibromo-10-methylacridin-9(10H)-one, CAS 17014-39-0, is far more than a simple catalog chemical. It is a strategically designed building block that serves as a crucial entry point into the world of acridinium photoredox catalysis. Its stable, well-characterized structure allows for reliable transformation into highly reactive catalysts that are at the forefront of modern synthetic organic chemistry. For researchers and scientists in the pharmaceutical industry, this compound represents a key enabler—a foundational piece for developing the innovative synthetic methods required to build the complex and effective medicines of the future.
References
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Smith, K., & El-Hiti, G. A. (2024). Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate . Arkivoc, 2024(1), 202412307. Available at: [Link]
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CAS Common Chemistry . American Chemical Society. [Link]
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Nadaraj, V., Kalaivani, S., & Thamarai Selvi, S. (2006). An efficient synthesis of 9(10H)-acridinones under microwaves . Indian Journal of Chemistry - Section B, 45B, 1018-1021. Available at: [Link]
- Bala, S., et al. (2011). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 68(2), 209-216.
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9(10H)-Acridinone, 10-methyl- . NIST WebBook. [Link]
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Synthesis of compounds containing 9(10H)-Acridone . ResearchGate. [Link]
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Li, J., et al. (2020). Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency . Journal of Materials Chemistry C, 8(12), 4163-4171. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of 2,7-Dibromo-10-methylacridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2,7-Dibromo-10-methylacridone, a key intermediate in the synthesis of acridinium-based photocatalysts.[1] This document consolidates essential data on its chemical identity, and known physical characteristics, and outlines detailed methodologies for its synthesis and purification. While experimental spectroscopic and crystallographic data remain elusive in publicly accessible literature, this guide furnishes predicted spectral data and discusses the theoretical basis for its structural and electronic properties. This guide is intended to be a valuable resource for researchers utilizing 2,7-Dibromo-10-methylacridone, enabling a deeper understanding of its behavior in various experimental settings.
Chemical and Physical Properties
2,7-Dibromo-10-methylacridone is a polycyclic aromatic compound with a central acridone core, substituted with two bromine atoms and an N-methyl group. These structural features significantly influence its physical and chemical behavior.
Identification and General Properties
A summary of the fundamental properties of 2,7-Dibromo-10-methylacridone is presented in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2,7-Dibromo-10-methylacridone | N/A |
| CAS Number | 17014-39-0 | [2] |
| Molecular Formula | C₁₄H₉Br₂NO | [2] |
| Molecular Weight | 367.04 g/mol | [2] |
| Appearance | Powder or crystals | [3] |
| Melting Point | 287-291 °C | [3] |
Solubility Profile
Experimental Protocol for Solubility Determination:
A standardized method to experimentally determine the solubility of 2,7-Dibromo-10-methylacridone involves the following steps:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes).
-
Saturated Solution Preparation: In a series of vials, add a known excess amount of 2,7-Dibromo-10-methylacridone to a fixed volume of each solvent at a constant temperature (e.g., 25 °C).
-
Equilibration: Agitate the vials for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the solutions to remove any undissolved solid.
-
Quantification: Analyze a known volume of the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.
-
Calculation: Express the solubility in terms of g/100 mL or mol/L.
Caption: Workflow for experimental solubility determination.
Spectroscopic and Structural Characterization
Spectroscopic data is fundamental for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for 2,7-Dibromo-10-methylacridone are not widely published, this section provides an overview of the expected spectral characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The key expected signals are:
-
A singlet for the N-methyl protons.
-
A series of signals in the aromatic region corresponding to the six protons on the acridone core. The bromine substitution at positions 2 and 7 will influence the chemical shifts and coupling patterns of the aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include:
-
A signal for the N-methyl carbon.
-
Signals for the carbonyl carbon and the quaternary carbons of the acridone skeleton.
-
Signals for the methine carbons in the aromatic rings, with those directly bonded to bromine atoms showing characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 2,7-Dibromo-10-methylacridone will be characterized by several key absorption bands corresponding to its functional groups:
-
C=O Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ due to the carbonyl group of the acridone system.
-
C-N Stretch: A stretching vibration for the tertiary amine within the ring system.
-
C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds are expected in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Multiple bands characteristic of the aromatic rings.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (367.04 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. The natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) is nearly 1:1, leading to a distinctive M:M+2:M+4 peak ratio of approximately 1:2:1 for fragments containing two bromine atoms. The fragmentation pattern will likely involve the loss of the methyl group, carbon monoxide, and bromine atoms.
Crystallographic Data
As of the time of this guide, the single-crystal X-ray structure of 2,7-Dibromo-10-methylacridone has not been reported in the Cambridge Structural Database (CSD). A crystal structure analysis would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding its packing arrangement and for computational modeling studies.
Experimental Protocol for Single Crystal Growth:
Growing single crystals suitable for X-ray diffraction can be achieved through various methods, with slow evaporation being a common technique.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution of 2,7-Dibromo-10-methylacridone in the chosen solvent system at a slightly elevated temperature.
-
Filtration: Filter the warm solution to remove any particulate matter.
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a less volatile anti-solvent.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution.
Caption: General workflow for single crystal growth by slow evaporation.
Synthesis and Purification
A reliable synthesis and purification protocol is essential for obtaining high-purity 2,7-Dibromo-10-methylacridone for research purposes. The most common synthetic route involves a two-step process starting from 9(10H)-acridone.
Synthesis Protocol
Step 1: N-Methylation of 9(10H)-Acridone
-
To a suspension of 9(10H)-acridone and a suitable base (e.g., sodium hydride or potassium carbonate) in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 10-methylacridone.
Step 2: Bromination of 10-Methylacridone
-
Dissolve 10-methylacridone in a suitable solvent, such as acetic acid.[4]
-
Add a solution of bromine in the same solvent dropwise to the solution of 10-methylacridone at room temperature or with gentle heating.
-
Stir the reaction mixture until the desired dibrominated product is formed (monitored by TLC or LC-MS).
-
After the reaction is complete, pour the mixture into a large volume of water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Purification
The crude 2,7-Dibromo-10-methylacridone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel using a mixture of a non-polar and a polar solvent (e.g., hexanes/ethyl acetate) as the eluent. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis.
Safety Information
2,7-Dibromo-10-methylacridone is classified as a combustible solid.[2] It is important to handle this compound with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[5][6][7][8]
Applications
2,7-Dibromo-10-methylacridone serves as a versatile building block in organic synthesis. Its primary application is as a key intermediate in the preparation of various acridinium-based photocatalysts.[1] The bromine atoms at the 2 and 7 positions provide reactive sites for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide range of derivatives with tailored electronic and photophysical properties.
Conclusion
This technical guide has summarized the key physical properties of 2,7-Dibromo-10-methylacridone. While a solid foundation of its chemical identity and some physical characteristics exists, there is a clear need for further experimental investigation to fully characterize this important compound. Specifically, detailed solubility studies, the acquisition of experimental spectroscopic data (NMR, IR, and MS), and a single-crystal X-ray structure determination would be highly beneficial to the scientific community. The protocols outlined in this guide provide a framework for obtaining this critical information, which will undoubtedly facilitate the expanded use of 2,7-Dibromo-10-methylacridone in the development of novel photocatalysts and other advanced materials.
References
[2] MilliporeSigma. 2,7-Dibromo-10-methylacridone = 95 17014-39-0. Cardiff University. Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2- (succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9- carboxylate trifluoromethanesulfonate - -ORCA. [5] Fisher Scientific. SAFETY DATA SHEET. Royal Society of Chemistry. . [6] TCI Chemicals. SAFETY DATA SHEET. [7] ChemScene. Safety Data Sheet. NP-MRD. 13C NMR Spectrum (1D, 126 MHz, D2O, predicted) (NP0010071). [9] The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [8] Fisher Scientific. SAFETY DATA SHEET. [10] SUPPORTING MATERIALS. [11] ACG Publications. Records of Natural Products-SI. NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0267555). Sigma-Aldrich. 2,7-Dibromo-10-methylacridone = 95 17014-39-0. [12] Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [13] Restek. Solubility for Common Extractable Compounds. [14] Interpretation of mass spectra. [15] Table of Characteristic IR Absorptions. [16] MSU chemistry. Mass Spectrometry. [3] Sigma-Aldrich. 2,7-Dibromo-10-methylacridone = 95 17014-39-0. [17] Solubility Chart. [18] Sigma-Aldrich. 2,7-Dibromo-10-methylacridone = 95 17014-39-0. [19] Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. [1] ResearchGate. (PDF) Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate. [20] Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [21] PubChem. N-Methylacridone | C14H11NO | CID 69751. [22] ResearchGate. X-ray structure of compounds 2, 3 and 7 | Download Scientific Diagram. [23] X-ray Structure Analysis Online. X-ray Structure Analysis Online - Volume 22, Number 5. Sigma-Aldrich. 2,7-Dibromoacridone 10352-14-4. [24] BLD Pharm. 2635339-83-0|2,7-Dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate|BLD Pharm.
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2,7-dibromo-N-methylacridone molecular structure and weight
Topic: 2,7-Dibromo-N-methylacridone Molecular Structure and Weight Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Structural Architecture, Synthesis Protocols, and Material Applications[1]
Executive Technical Summary
2,7-Dibromo-N-methylacridone (CAS: 17014-39-0) is a critical heterocyclic building block utilized primarily in the synthesis of high-performance organic semiconductors and photoredox catalysts. Structurally, it consists of a planar acridone core functionalized with two bromine atoms at the 2 and 7 positions and a methyl group on the central nitrogen (position 10).
Its significance lies in its role as the immediate precursor to 9-mesityl-10-methylacridinium salts (Fukuzumi catalysts), which are potent oxidizing photocatalysts used in organic synthesis. Additionally, the molecule serves as a scaffold for Thermally Activated Delayed Fluorescence (TADF) emitters in OLED technology due to its high triplet energy and rigid geometry.
Molecular Specifications & Properties[1]
The following data consolidates physical and chemical parameters essential for stoichiometric calculations and material handling.
| Parameter | Specification |
| IUPAC Name | 2,7-Dibromo-10-methylacridin-9(10H)-one |
| Common Name | 2,7-Dibromo-N-methylacridone |
| CAS Registry Number | 17014-39-0 |
| Molecular Formula | C₁₄H₉Br₂NO |
| Molecular Weight | 367.04 g/mol |
| Exact Mass | 366.9031 Da |
| Appearance | Yellow crystalline powder |
| Melting Point | 287–291 °C |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO; Insoluble in Water, Hexane |
2.1 Mass Spectrometry Isotope Pattern
Due to the presence of two bromine atoms, the mass spectrum exhibits a characteristic 1:2:1 isotope pattern for the molecular ion cluster:
-
M+ (⁷⁹Br, ⁷⁹Br): ~365
-
M+2 (⁷⁹Br, ⁸¹Br): ~367 (Base Peak)
-
M+4 (⁸¹Br, ⁸¹Br): ~369
Structural Analysis & Electronic Architecture
The molecule features a tricyclic aromatic system. The carbonyl group at C9 and the methylated nitrogen at N10 create a push-pull electronic system, though the electron-withdrawing bromine atoms at C2 and C7 modulate the electron density of the outer rings.
3.1 Structural Connectivity Diagram
The following diagram illustrates the core connectivity and numbering scheme.
Strategic Synthesis Protocols
Researchers typically employ one of two primary routes. Route A is preferred for scale-up due to the commercial availability of 2,7-dibromoacridone. Route B is useful when starting from the unfunctionalized acridone core.
4.1 Route A: N-Methylation of 2,7-Dibromoacridone (Primary Method)
This protocol utilizes a standard Sₙ2 reaction to install the methyl group.
Reagents:
-
Precursor: 2,7-Dibromoacridone (1.0 eq)
-
Electrophile: Methyl Iodide (MeI) (1.5–2.0 eq)
-
Base: Sodium Hydride (NaH) (60% dispersion, 1.2 eq) OR Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: Anhydrous DMF or Acetone
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 2,7-dibromoacridone in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes until gas evolution ceases and the solution turns a deep yellow/orange (formation of the acridonate anion).
-
Alkylation: Add Methyl Iodide dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 7:3).
-
Work-up: Quench carefully with water. The product typically precipitates. Filter the solid, wash with water and cold methanol.
-
Purification: Recrystallize from Chloroform/Ethanol or perform flash chromatography if necessary.
4.2 Route B: Bromination of N-Methylacridone
This route is viable if 2,7-dibromoacridone is unavailable.
-
Methylation: React Acridone with MeI/NaH to yield N-Methylacridone.
-
Bromination: Treat N-Methylacridone with molecular Bromine (Br₂) in Glacial Acetic Acid at reflux. The 2 and 7 positions are the most nucleophilic sites, ensuring regioselectivity.
4.3 Synthesis Workflow Diagram
Characterization Framework (QA/QC)
To validate the structure, the following spectroscopic signatures must be confirmed.
5.1 Proton NMR (¹H NMR)
Solvent: CDCl₃, 400 MHz The molecule possesses C₂v symmetry, simplifying the spectrum.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.45 ppm | Doublet (J ≈ 2.5 Hz) | 2H | H-1, H-8 (Ortho to C=O) |
| 7.75 ppm | Doublet of Doublets | 2H | H-3, H-6 (Ortho to Br) |
| 7.30 ppm | Doublet (J ≈ 9.0 Hz) | 2H | H-4, H-5 (Ortho to N) |
| 3.85 ppm | Singlet | 3H | N-CH₃ |
Note: Shifts are approximate and may vary slightly based on concentration and trace acid presence.
5.2 Carbon NMR (¹³C NMR)
Key peaks to identify:
-
Carbonyl (C=O): ~176 ppm.
-
C-Br: ~115–118 ppm (Upfield aromatic signal).
-
N-Methyl: ~33–35 ppm.
Applications in Advanced Materials
6.1 Photocatalysis (Fukuzumi Catalyst Precursor)
2,7-Dibromo-N-methylacridone is the direct precursor to 9-mesityl-10-methylacridinium derivatives. By reacting the ketone (C9) with a mesityl Grignard reagent followed by acid dehydration, the acridinium salt is formed. The bromine handles at positions 2 and 7 allow for further functionalization (via Suzuki or Buchwald-Hartwig coupling) to tune the redox potential of the photocatalyst.
6.2 Organic Electronics (OLEDs)
In the field of Organic Light-Emitting Diodes, this molecule serves as a rigid acceptor unit.
-
TADF Emitters: The bromine atoms can be substituted with electron-rich donors (e.g., carbazoles) to create Donor-Acceptor-Donor (D-A-D) architectures that exhibit Thermally Activated Delayed Fluorescence.
-
Stability: The N-methyl group prevents H-bonding aggregation, improving film morphology in solution-processed devices.
References
-
Sigma-Aldrich. "2,7-Dibromo-10-methylacridone Product Specification." Merck KGaA. Link
-
Smith, K., & El-Hiti, G. A. (2024).[1] "Synthesis of several 2,7-dibromoacridine derivatives..." Arkivoc, 2024(1), 202412307.[1][2] Link
-
RSC Advances. "Synthesis of 2,7-Diamine substituted acridone derivatives." Royal Society of Chemistry.[3] Link
-
PubChem. "N-Methylacridone Compound Summary." National Library of Medicine. Link
-
BenchChem. "Application Notes for Polymer Synthesis Using 2,7-Dibromo-derivatives." Link
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solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one in organic solvents
An In-Depth Technical Guide to the Solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one, a key intermediate in the synthesis of acridinium-based photocatalysts and a molecule of interest in medicinal chemistry.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a foundational understanding of its expected solubility profile based on the known characteristics of the parent acridone scaffold and its derivatives. Furthermore, a detailed, step-by-step experimental protocol is provided to enable researchers to systematically determine the solubility of this compound in a range of common organic solvents. This guide is intended to be an essential resource for scientists working with 2,7-Dibromo-10-methylacridin-9(10H)-one, facilitating its effective use in synthesis, purification, and formulation development.
Introduction to 2,7-Dibromo-10-methylacridin-9(10H)-one: A Molecule of Significant Interest
2,7-Dibromo-10-methylacridin-9(10H)-one is a halogenated derivative of N-methylacridone. The acridone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[2][3][4] The specific compound, 2,7-Dibromo-10-methylacridin-9(10H)-one, serves as a versatile intermediate in the synthesis of more complex molecules, particularly acridinium-based photocatalysts.[1]
The solubility of a compound is a critical physicochemical parameter that influences its reactivity, purification, formulation, and bioavailability.[5][6] A thorough understanding of the solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one in various organic solvents is therefore paramount for its effective application in both research and development settings.
Table 1: Physicochemical Properties of 2,7-Dibromo-10-methylacridin-9(10H)-one
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Br₂NO | [1] |
| Molecular Weight | 367.04 g/mol | [1] |
| Appearance | Powder or crystals | [1] |
| Melting Point | 287-291 °C | [1] |
| CAS Number | 17014-39-0 | [1] |
The Acridone Scaffold and Predicted Solubility Behavior
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The acridone nucleus is a relatively nonpolar, planar heterocyclic system. The parent acridone is known to be insoluble in water, benzene, chloroform, and ethanol.[3][8] However, acridone derivatives tend to be more soluble in mildly polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[9]
The structure of 2,7-Dibromo-10-methylacridin-9(10H)-one features several key functionalities that will influence its solubility:
-
The Acridone Core: The large, hydrophobic aromatic system suggests poor solubility in highly polar solvents like water.
-
The Carbonyl Group: The ketone group introduces some polarity, potentially allowing for dipole-dipole interactions with polar aprotic solvents.
-
The N-Methyl Group: The methyl group is nonpolar and contributes to the overall lipophilicity of the molecule.
-
The Bromo Substituents: The two bromine atoms are large and electron-withdrawing. Their presence increases the molecular weight and is expected to decrease solubility due to stronger intermolecular forces in the solid state.[10]
Based on these structural features, it is predicted that 2,7-Dibromo-10-methylacridin-9(10H)-one will exhibit low solubility in polar protic solvents (e.g., water, methanol) and nonpolar aliphatic solvents (e.g., hexane). It is likely to have moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF) and chlorinated solvents (e.g., dichloromethane, chloroform).
Experimental Protocol for Determining the Solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one
The following is a systematic, qualitative, and semi-quantitative protocol for determining the solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one in a range of organic solvents. This protocol is adapted from standard organic chemistry laboratory procedures.[11][12][13]
Materials and Equipment
-
2,7-Dibromo-10-methylacridin-9(10H)-one
-
A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), hexane, toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Heating block or water bath (optional)
-
UV-Vis spectrophotometer (for quantitative analysis)
Experimental Workflow
The following diagram illustrates the decision-making process for the solubility testing of an unknown organic compound.
Caption: A flowchart of the qualitative solubility testing protocol.
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh approximately 1-5 mg of 2,7-Dibromo-10-methylacridin-9(10H)-one into a small, dry test tube or vial.
-
Solvent Addition: Add 0.5 mL of the first test solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.
-
Observation: Visually inspect the mixture. A compound is considered soluble if it completely dissolves to form a clear, homogeneous solution. If the compound has not dissolved, it is considered insoluble . If some solid remains but a significant portion appears to have dissolved, it can be classified as sparingly soluble or partially soluble .
-
Incremental Solvent Addition: If the compound is insoluble after the initial 0.5 mL, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total of 3 mL.
-
Heating (Optional): If the compound remains insoluble at room temperature, gently heat the mixture in a water bath or on a heating block to observe if solubility increases with temperature. Record any changes.
-
Record Keeping: Meticulously record the observations for each solvent, noting whether the compound was soluble, sparingly soluble, or insoluble, and at what approximate concentration.
-
Systematic Solvent Testing: Repeat this procedure for a range of solvents with varying polarities. A suggested order is:
-
Water (highly polar, protic)
-
Methanol (polar, protic)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Ethyl Acetate (moderately polar, aprotic)
-
Dichloromethane (nonpolar, aprotic)
-
Chloroform (nonpolar, aprotic)
-
Tetrahydrofuran (THF) (moderately polar, aprotic)
-
Dimethylformamide (DMF) (highly polar, aprotic)
-
Dimethyl Sulfoxide (DMSO) (highly polar, aprotic)
-
Toluene (nonpolar, aromatic)
-
Hexane (nonpolar, aliphatic)
-
Quantitative Solubility Determination (Optional)
For a more precise determination of solubility, a saturated solution can be prepared and the concentration of the dissolved solute measured, often by UV-Vis spectrophotometry.
-
Prepare a Saturated Solution: Add an excess amount of 2,7-Dibromo-10-methylacridin-9(10H)-one to a known volume of the desired solvent in a sealed vial.
-
Equilibrate: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate the Solid and Liquid Phases: Allow the undissolved solid to settle, then carefully filter the supernatant through a syringe filter to remove any suspended particles.
-
Analyze the Supernatant: Dilute a known aliquot of the filtered saturated solution with a suitable solvent and measure its absorbance at the λmax of 2,7-Dibromo-10-methylacridin-9(10H)-one.
-
Calculate Concentration: Use a pre-determined calibration curve to calculate the concentration of the compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at that temperature.
Data Presentation and Interpretation
The results of the qualitative and semi-quantitative solubility tests should be compiled into a clear and concise table for easy comparison.
Table 2: Expected and Experimental Solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one
| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Experimental Observation |
| Water | 10.2 | Polar, Protic | Insoluble | To be determined |
| Methanol | 5.1 | Polar, Protic | Sparingly Soluble | To be determined |
| Ethanol | 4.3 | Polar, Protic | Sparingly Soluble | To be determined |
| DMSO | 7.2 | Polar, Aprotic | Soluble | To be determined |
| DMF | 6.4 | Polar, Aprotic | Soluble | To be determined |
| Acetone | 5.1 | Polar, Aprotic | Moderately Soluble | To be determined |
| THF | 4.0 | Moderately Polar, Aprotic | Moderately Soluble | To be determined |
| Dichloromethane | 3.1 | Nonpolar, Aprotic | Moderately Soluble | To be determined |
| Chloroform | 4.1 | Nonpolar, Aprotic | Moderately Soluble | To be determined |
| Toluene | 2.4 | Nonpolar, Aromatic | Sparingly Soluble | To be determined |
| Hexane | 0.1 | Nonpolar, Aliphatic | Insoluble | To be determined |
Implications for Research and Development
The solubility profile of 2,7-Dibromo-10-methylacridin-9(10H)-one will have significant implications for its practical application:
-
Reaction Conditions: The choice of solvent for chemical reactions involving this compound will be dictated by its solubility. A solvent in which the compound is at least sparingly soluble will be necessary for efficient reaction kinetics.
-
Purification: Recrystallization, a common method for purifying solid organic compounds, relies on a significant difference in solubility at high and low temperatures. The data gathered from the experimental protocol will inform the selection of an appropriate solvent system for recrystallization.
-
Chromatography: In chromatographic separations, the choice of the mobile phase will depend on the solubility of the compound and its affinity for the stationary phase.
-
Drug Development: For any potential therapeutic applications of derivatives of this compound, solubility is a key determinant of bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[2]
Conclusion
References
-
Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved from [Link]
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Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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Acridone | Solubility of Things. (n.d.). Retrieved from [Link]
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Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
- Kumari, M., & Singh, R. K. (2011). Chemistry of Acridone and its analogues: A review. Journal of Chemical and Pharmaceutical Research, 3(1), 217-230.
-
2,7-Dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate. (n.d.). PubChem. Retrieved from [Link]
- Sharma, B. K., Shaikh, A. M., Agarwal, N., & Kamble, R. M. (2015). Synthesis, Photophysical and Electrochemical Studies of Acridone-Amine based Donor-Acceptors for Hole Transport Materials. RSC Advances, 5(115), 95133-95141.
- Al-Attar, H. A. A. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. Journal of Physics: Conference Series, 2322(1), 012075.
- Demeunynck, M., & Constant, J. F. (2004). Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis. MOST Wiedzy.
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2,7-dibromo-9,9-dimethyl-10H-acridine. (n.d.). Chemical Product. Retrieved from [Link]
- Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate. (2024, December 16).
-
9(10H)-Acridinone, 10-methyl- (CAS 719-54-0). (n.d.). Cheméo. Retrieved from [Link]
- Kiani, M., Halladj, R., & Pourmortazavi, S. M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
- MILD AND EFFICIENT ONE-POT SYNTHESIS OF SOME NOVEL ACRIDINE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. (2012, June 30). International Journal of Pharmaceutical Sciences Review and Research.
- Jouyban, A. (2026, January 5).
- Solubility Profile of 2,7-Diiodophenanthrene-9,10-dione in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
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history of acridinium photocatalyst precursors
An In-Depth Technical Guide to the History and Development of Acridinium Photocatalyst Precursors
Abstract
The ascent of visible-light photoredox catalysis has profoundly reshaped the landscape of modern organic synthesis, offering mild and selective pathways to reactive intermediates. While initially dominated by precious metal complexes of iridium and ruthenium, the field has increasingly pivoted towards sustainable, metal-free organic dyes. Among these, acridinium salts have emerged as a uniquely powerful and versatile class of photocatalysts. This guide traces the historical evolution of acridinium photocatalyst precursors, from their conceptual origins in physical organic chemistry to their current status as sophisticated tools for synthetic innovation. We will explore the key structural modifications, synthetic strategies, and mechanistic discoveries that have defined this journey, providing researchers and drug development professionals with a comprehensive understanding of the causality behind the design and application of these remarkable catalysts.
The Genesis: Beyond Metal Complexes
For decades, the engine of photoredox catalysis was powered by transition-metal complexes, particularly those of ruthenium and iridium.[1][2] Their long excited-state lifetimes and tunable redox properties made them the workhorses of the field.[2][3] However, the high cost and low crustal abundance of these precious metals presented significant barriers to their large-scale industrial application, prompting a search for sustainable alternatives.[2][4]
Organic dyes, long studied for their light-absorbing properties, offered an attractive solution.[5] Early examples like eosin Y demonstrated promise, but it was the pioneering work of Professor Shunichi Fukuzumi that introduced the acridinium scaffold to the photoredox community, setting the stage for a new era in organocatalysis.[3][6][7]
The Fukuzumi Catalyst: A Seminal Discovery
The story of acridinium photocatalysts begins with the 9-mesityl-10-methylacridinium ion (often denoted as [Mes-Acr-Me]⁺), a molecule originally designed not as a catalyst, but as a model system for studying photoinduced electron transfer.[8][9][10] Fukuzumi and his colleagues developed this donor-acceptor dyad to investigate the formation of long-lived charge-transfer states.[8][9] The design was deliberate: upon excitation, an intramolecular electron transfer occurs from the electron-rich mesitylene (donor) moiety to the acridinium (acceptor) core, creating a persistent electron-transfer state.[9]
This unique photophysics endowed the molecule with a remarkably high excited-state reduction potential (E*₁⸝₂ ≈ +2.06 V vs. SCE), making it a potent single-electron oxidant capable of activating substrates inaccessible to many metal-based catalysts.[4][5] The Nicewicz group later popularized this catalyst, demonstrating its broad utility in a variety of transformations, most notably in the anti-Markovnikov hydrofunctionalization of olefins.[4]
Structural Causality: Why the Mesityl Group?
The choice of the 9-mesityl group was a critical design element rooted in enhancing stability.[11] The C9 position of the acridinium core is highly electrophilic and susceptible to nucleophilic attack, a primary pathway for catalyst decomposition or "bleaching".[6] The bulky mesityl ring provides steric shielding, physically obstructing the approach of nucleophiles and thereby increasing the catalyst's operational stability.[11]
Workflow: Classical Synthesis of [Mes-Acr-Me]⁺ Precursors
The traditional synthesis relies on the addition of an organometallic reagent to an N-methylacridone precursor, followed by acid-mediated dehydration.[8][12]
Caption: Classical synthesis of the Fukuzumi catalyst.
The Second Generation: Engineering for Robustness and Tunability
While revolutionary, the first-generation Fukuzumi catalyst had its limitations. Under certain conditions, it was prone to decomposition via dealkylation of the N-methyl group or nucleophilic addition, despite the mesityl shield.[4][8] This spurred a wave of research, primarily led by the Nicewicz group, focused on engineering a more robust and tunable acridinium scaffold.[6]
This effort led to two key structural modifications that define the second generation of acridinium photocatalysts:
-
N-Arylation: The labile N-methyl group was replaced with a more robust N-phenyl group. This substitution prevents catalyst bleaching via dealkylation pathways.[4][8]
-
Core Fortification: Bulky tert-butyl groups were installed at the 3 and 6 positions of the acridinium core. This addition provides further steric hindrance, blocking nucleophilic attack on the aromatic scaffold itself and enhancing chemical stability.[6][8]
These changes culminated in catalysts like 9-mesityl-3,6-di-tert-butyl-10-phenylacridinium, which offered significantly improved stability and performance.[6] Further research demonstrated that adding electron-donating groups (e.g., methoxy) to the acridinium core could modulate the catalyst's redox potentials and extend its excited-state lifetime, allowing for fine-tuning of its properties for specific applications.[4][11]
Caption: Structural evolution of acridinium photocatalysts.
Modern Synthetic Methodologies
The demand for structurally diverse and more robust catalysts rendered classical synthetic routes inefficient.[8] Traditional methods often required harsh conditions, sensitive organometallic reagents, and multiple challenging steps.[6][8] This led to the development of more modular and scalable synthetic strategies.
-
Friedel-Crafts Approach: A one-step synthesis was developed involving the Friedel-Crafts reaction between a triarylamine precursor and a benzoyl chloride derivative, which proved highly efficient for creating tetrasubstituted acridinium cores.[8][11]
-
Xanthylium Salt Conversion: A particularly innovative two-step method involves the initial formation of a xanthylium salt, which is then efficiently converted into the corresponding acridinium salt via condensation with an aniline.[8][11][13] This approach is a marked improvement in terms of step economy, yield, and scalability.[8]
-
Late-Stage C-H Functionalization: To rapidly access libraries of catalysts with diverse properties, methods for late-stage C-H alkylation of the acridinium core have been developed. This allows for fine-tuning of the catalyst's electronic and steric properties without requiring a complete de novo synthesis for each new derivative.[6]
Protocol: Synthesis of an Advanced Acridinium Catalyst via Xanthylium Intermediate
This protocol is adapted from the improved synthesis of highly stable acridinium photocatalysts.[8]
Step 1: Synthesis of the Xanthylium Precursor
-
A solution of the biaryl ether precursor is prepared in an anhydrous solvent like THF and cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
Two equivalents of a strong base (e.g., s-BuLi) are added dropwise to perform a double directed ortho-lithiation. The reaction is stirred for several hours at low temperature.
-
An electrophile, such as an aromatic ester (e.g., methyl benzoate), is added to the solution of the 1,5-bifunctional nucleophile.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
Workup is performed by quenching with an acid (e.g., HBF₄•OEt₂), which facilitates dehydration and formation of the xanthylium tetrafluoroborate salt. The product is typically isolated by filtration.
Step 2: Conversion to Acridinium Salt
-
The isolated xanthylium salt is suspended in a suitable solvent (e.g., dichloroethane).
-
The desired aniline derivative (e.g., 2,4,6-trimethylaniline) is added to the suspension.
-
The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the acridinium salt product is isolated, often by precipitation and filtration, and washed with a non-polar solvent like diethyl ether.
A New Paradigm: The Acridine Radical as a Super-Photoreductant
For years, the catalytic cycle of acridinium salts was understood primarily through an oxidative quenching pathway. The photoexcited acridinium (Acr⁺) oxidizes a substrate, generating the one-electron reduced acridinyl radical (Acr•), which is then oxidized back to the ground state Acr⁺ to close the loop.[14]
A groundbreaking discovery by the Nicewicz group revealed that the acridinyl radical was not just a transient intermediate but a remarkably stable species that could be harnessed for a completely different catalytic cycle.[14][15] They found that this radical could absorb a second photon, promoting it to an excited state (Acr•*) that is an exceptionally potent single-electron reductant.[5][14]
Mechanistic studies revealed that this excited radical populates a twisted intramolecular charge transfer (TICT) state, resulting in a reducing power (E₁⸝₂ ≈ -3.36 V vs. SCE) more negative than that of elemental lithium.[5][14] This discovery transformed acridinium catalysts from being solely photooxidants into dual-function systems capable of acting as potent photoreductants in the presence of a sacrificial electron donor.[5][16]
Caption: Dual oxidative and reductive catalytic cycles.
Comparative Data of Key Acridinium Photocatalysts
The structural evolution of acridinium catalysts has led to a wide range of photophysical and electrochemical properties. The table below summarizes key data for representative catalysts, illustrating the impact of structural modifications.
| Catalyst ID | Common Name/Description | Ground State Potential E₁⸝₂(C/C⁻) (V vs SCE) | Excited State Potential E₁⸝₂(C/C⁻) (V vs SCE) | Excited State Lifetime (ns) | Key Features |
| 1 | Fukuzumi Catalyst ([Mes-Acr-Me]⁺) | -0.57 | +2.06 | ~9 (singlet) | First generation, strong oxidant.[4] |
| 2 | Nicewicz Catalyst ([Mes-Acr-Ph]⁺ with tBu) | -0.50 | +2.08 | 10.3 | N-aryl and tert-butyl groups for high stability.[4][6] |
| 3 | Tetramethoxy-substituted Acridinium | -0.84 | +1.63 | 18.7 | Electron-donating groups, more reducing ground state.[4] |
| 4 | Acridinyl Radical ([Mes-Acr-Ph]•) | N/A | -3.36 | N/A | Super-photoreductant upon excitation.[5][14] |
Note: Values are approximate and can vary based on solvent and experimental conditions.
Conclusion and Future Outlook
The is a compelling narrative of rational design and serendipitous discovery. From Fukuzumi's foundational studies on electron transfer to the engineering of robust, second-generation catalysts and the paradigm-shifting discovery of the acridine radical's photoreductive power, the field has continuously evolved.[6][8][14] This journey has transformed a class of physical organic curiosities into indispensable tools for modern synthesis.
Future research will likely focus on developing even more sophisticated and modular synthetic routes to access novel acridinium structures.[6][17] The fine-tuning of photophysical properties through late-stage functionalization will enable the creation of bespoke catalysts for highly specific and challenging transformations.[6] Furthermore, the exploration of the unique reactivity of the acridine radical excited state continues to open new frontiers in reductive catalysis, promising innovative solutions for drug development and materials science.[16][18] The story of the acridinium photocatalyst is far from over; it is a vibrant and expanding field with a bright future.
References
-
Onuska, N. P. R., et al. (2018). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. ACS Catalysis. Available at: [Link][8]
-
Joshi-Pangu, A., et al. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link][4]
-
Chen, W., et al. (2021). Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry. Available at: [Link][6]
-
Nicewicz Laboratory. Organic Photoredox Catalysis. University of North Carolina at Chapel Hill. Available at: [Link][5]
-
Ghosh, I., et al. (2021). Acridinium Salts and Cyanoarenes as Powerful Photocatalysts: Opportunities in Organic Synthesis. Angewandte Chemie International Edition. Available at: [Link][19]
-
Sparr, C., et al. (2022). Synthesis and Applications of Acridinium Salts (Update 2022). Science of Synthesis. Available at: [Link][13]
-
Singh, P. P., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances. Available at: [Link][3][7][20]
-
MacKenzie, I. A., et al. (2020). Discovery and Characterization of Acridine Radical Photoreductants. Nature. Available at: [Link][14]
-
Fischer, C., et al. (2020). Design and application of aminoacridinium organophotoredox catalysts. Chemical Communications. Available at: [Link][11]
-
Liang, Y. S. (2023). Acridinium Catalysis in Total Synthesis and Ketone-Olefin Coupling. University of North Carolina at Chapel Hill. Available at: [Link][16]
-
Request PDF. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. Available at: [Link][21]
-
Nicewicz Laboratory. (2020). Discovery and Characterization of an Acridine Radical Photoreductant. University of North Carolina at Chapel Hill. Available at: [Link][15]
-
Strieth-Kalthoff, F., et al. (2022). Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition. Journal of the American Chemical Society. Available at: [Link][22]
-
Doyle Group. (2025). Diversification of acridinium photocatalysts. UCLA. Available at: [Link][23]
-
Žurauskas, J., et al. (2023). Electron-Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms. Angewandte Chemie International Edition. Available at: [Link][24]
-
Larionov, E., et al. (2018). Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition. Journal of the American Chemical Society. Available at: [Link][25]
-
Unlocking Photocatalytic Activity of Acridinium Salts by Anion-Binding Co-Catalysis. Chemistry – A European Journal. Available at: [Link][26]
-
Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews. Available at: [Link][1]
-
Mondal, S., et al. (2025). Acridinium Photo-Catalyzed Monofluoromethyl Radical Cascade Reaction of Alkenes with Iodine(III) Reagent: A Mechanistic Study. ChemRxiv. Available at: [Link][18]
-
IOCB Prague. (2023). Acridinium salts as potent photooxidants. Available at: [Link][27]
-
Vapourtec. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. Available at: [Link][2]
-
Fukuzumi, S., & Ohkubo, K. (2014). Selective photocatalytic reactions with organic photocatalysts. Chemical Science. Available at: [Link][9]
-
Mondal, S., et al. (2023). 9-mesityl-10-methylacridinium perchlorate (Mes-Acr-Me+ClO4−) as a novel metal-free donor–acceptor (D–A) photocatalyst. RSC Advances. Available at: [Link][28]
-
Google Patents. (2016). Method of producing 9-mesityl-10-methyl acridinium salt. Available at: [12]
-
Ohkubo, K. (2015). 9-Mesityl-10-methylacridinium Perchlorate. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link][10]
-
PubChem. 9-Mesityl-10-methylacridinium Perchlorate. Available at: [Link][29]
Sources
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- 24. epub.uni-regensburg.de [epub.uni-regensburg.de]
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- 29. 9-Mesityl-10-methylacridinium Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 9-mesityl-10-methylacridinium from 2,7-dibromo precursor
Executive Summary & Strategic Rationale
The target molecule, 2,7-dibromo-9-mesityl-10-methylacridinium tetrafluoroborate , is a high-value derivative of the standard Fukuzumi catalyst.[1] The introduction of bromine atoms at the 2,7-positions serves two critical functions:
-
Electronic Tuning: The electron-withdrawing nature of the halogens anodically shifts the reduction potential (
), enhancing the oxidizing power of the excited state ( V vs SCE) relative to the unsubstituted parent. -
Synthetic Utility: The aryl bromides provide a handle for late-stage functionalization via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the immobilization of the catalyst onto polymers or electrode surfaces.[1]
This protocol details a robust, scalable synthesis starting from the 2,7-dibromoacridone precursor.[1] Unlike routes starting from acridine, this "Acridone Route" utilizes a dehydrative aromatization strategy that avoids the use of external oxidants (e.g., DDQ, chloranil), thereby minimizing byproduct formation and simplifying purification.
Retrosynthetic Analysis & Workflow
The synthesis is divided into two distinct phases to ensure regiochemical control and maximize yield.
Figure 1: Strategic workflow for the synthesis of the target acridinium salt via the acridone pathway.
Detailed Experimental Protocols
Phase 1: Synthesis of 2,7-Dibromo-10-methylacridone
Objective: To install the N-methyl group on the acridone core.[1] Methylating before the Grignard addition is crucial; it prevents N-maghesiation (which would consume 1 equivalent of Grignard) and facilitates the final aromatization.[1]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,7-Dibromoacridone | 1.0 | Precursor |
| Sodium Hydride (60% in oil) | 1.5 | Base |
| Methyl Iodide (MeI) | 2.0 | Electrophile |
| DMF (Anhydrous) | 0.2 M | Solvent |[1]
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.
-
Deprotonation: Charge the flask with 2,7-dibromoacridone (1.0 equiv) and anhydrous DMF. Cool to 0 °C in an ice bath. Carefully add NaH (1.5 equiv) portion-wise. Evolution of
gas will be observed.[1]-
Critical Check: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The suspension should turn into a vibrant yellow/orange solution, indicating anion formation.
-
-
Alkylation: Cool back to 0 °C. Add Methyl Iodide (2.0 equiv) dropwise via syringe.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes).[1] The starting material (
) should disappear, replaced by a higher spot. -
Workup: Quench carefully with ice-cold water. The product will precipitate as a yellow solid.[1]
-
Purification: Filter the solid. Wash copiously with water (to remove DMF/NaI) and cold hexanes.[1] Dry under high vacuum.[1]
Phase 2: Grignard Addition & Dehydrative Aromatization
Objective: Installation of the mesityl group and conversion to the acridinium salt.[3][4][5] Safety Note: This step involves the generation of a carbocation.[6] Moisture control is critical until the acid quench.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,7-Dibromo-10-methylacridone | 1.0 | Intermediate from Phase 1 |
| Mesitylmagnesium Bromide | 2.5 | Nucleophile (1.0 M in THF) |
| HBF
Protocol:
-
Grignard Addition:
-
Place the N-methylacridone intermediate (1.0 equiv) in a flame-dried Schlenk flask under Argon. Add anhydrous THF.
-
Note: The starting material has limited solubility in THF but will dissolve as the reaction proceeds.
-
Add Mesitylmagnesium Bromide (2.5 equiv) dropwise at RT.[1]
-
Reflux the mixture at 65 °C for 12–16 hours. The solution will darken, indicating the formation of the magnesium alkoxide species.
-
-
Dehydration (The "Fukuzumi" Workup):
-
Cool the reaction mixture to 0 °C.
-
Crucial Step: Slowly add HBF
Et O (5.0 equiv) directly to the reaction mixture.[1] -
Mechanism:[1][2][3][6] The acid protonates the alkoxide, leading to the loss of water (
) and the formation of the aromatic acridinium cation. -
Stir at RT for 1 hour. The mixture should turn a deep yellow/green fluorescent color.
-
-
Isolation:
-
Purification (Trituration):
-
Dissolve the crude solid in a minimum amount of Dichloromethane (DCM).[1]
-
Precipitate again by adding Et
O. Repeat this DCM/Et O cycle 2x to remove residual magnesium salts and organic impurities.[1] -
Final Polish: Wash the filter cake with water (to remove inorganic salts) and then pentane.[1]
-
Dry under high vacuum at 40 °C.[1]
-
Mechanistic Insight
The success of this protocol relies on the stability of the acridinium cation. Unlike the synthesis of neutral acridines, which requires an oxidation step (
Figure 2: Mechanistic pathway.[1] The driving force for the final step is the restoration of aromaticity in the central ring.
Quality Control & Characterization
Validation Parameters:
-
Appearance: Bright yellow crystalline solid.[1]
-
Solubility: Soluble in MeCN, Acetone, DMSO. Insoluble in Et
O, Hexanes.[1]
Spectroscopic Signature (
-
Acridinium Core: Look for the downfield shift of the aromatic protons (especially H1/H8) due to the cationic nitrogen.
-
N-Methyl: A sharp singlet around
4.8–5.0 ppm.[1] -
Mesityl Group:
-
Ortho-Methyls: Singlet (~1.8–2.0 ppm, 6H). Shielded by the acridinium ring current due to the orthogonal twist.
-
Para-Methyl:[1] Singlet (~2.4 ppm, 3H).
-
Aromatic Mesityl H: Singlet (~7.1–7.2 ppm, 2H).
-
Troubleshooting:
-
Issue: Product is an oil/gum.[1]
-
Solution: This indicates residual solvent or Mg salts.[1] Redissolve in minimal DCM and precipitate slowly into rapidly stirring Et
O. -
Solution: Ensure the Grignard reagent is fresh.[1] Steric hindrance between the 2,7-bromo substituents and the incoming Mesityl group can slow the reaction; extend reflux time to 24h if necessary.
References
-
Original Acridinium Catalyst Design: Kotani, H., Ohkubo, K., & Fukuzumi, S. (2004). J. Am. Chem. Soc., 126(49), 15999–16006.[1]
-
Functionalization & 2,7-Analogs: Nicewicz, D. A., & Hamilton, D. S. (2014).[1] Synlett, 25(09), 1191–1196. (Reviews synthesis of substituted acridiniums).
-
Synthesis of 2,7-Dibromo Precursors: Smith, K., & El-Hiti, G. A. (2024).[1][2] Arkivoc, 2024(1), 307.[2] (Detailed handling of 2,7-dibromoacridine derivatives).
-
Commercial Reference & Properties: Sigma-Aldrich Product No. 2635339-83-0 (2,7-Dibromo-9-mesityl-10-methylacridinium tetrafluoroborate).[1][7][8] [1]
Sources
- 1. 2,7-Dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate | 2635339-83-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 5. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00843J [pubs.rsc.org]
- 7. 2,7-Dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate | C23H20BBr2F4N | CID 146013140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2635339-83-0|2,7-Dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate|BLD Pharm [bldpharm.com]
Application Note: Protocol for the N-Methylation of 2,7-Dibromoacridone
Part 1: Strategic Overview & Scientific Rationale
Introduction
2,7-Dibromo-10-methylacridone is a critical intermediate in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs and functionalized DNA intercalators in oncology. The methylation of the parent compound, 2,7-dibromoacridone, presents specific challenges due to the "brick-dust" insolubility of the acridone scaffold and the electron-withdrawing nature of the bromine substituents, which reduces the nucleophilicity of the acridone nitrogen.
Reaction Design & Causality
The transformation relies on an SN2 nucleophilic substitution . However, the choice of base and solvent is dictated by two competing factors:
-
Solubility: 2,7-Dibromoacridone is poorly soluble in common organic solvents (DCM, Toluene, Acetone). Polar aprotic solvents (DMF, NMP) are strictly required to solvate the substrate.
-
Acidity (pKa): The NH proton of acridone has a pKa of ~19 (DMSO). The electron-withdrawing bromines at positions 2 and 7 slightly increase acidity, stabilizing the anion. Consequently, a strong base (NaH) ensures quantitative deprotonation, preventing competitive O-alkylation which can occur under reversible conditions.
Mechanism of Action
The reaction proceeds via the formation of an acridone anion. The negative charge is delocalized between the nitrogen and the carbonyl oxygen. While O-methylation is chemically possible (forming 9-methoxyacridine), N-methylation is thermodynamically favored to preserve the aromaticity of the outer rings and the stability of the acridone carbonyl.
Figure 1: Mechanistic pathway for the irreversible N-methylation of 2,7-dibromoacridone.
Part 2: Experimental Protocols
Method A: High-Yield Anhydrous Protocol (Gold Standard)
Recommended for gram-scale synthesis requiring >95% purity.
Reagents & Materials:
-
Substrate: 2,7-Dibromoacridone (1.0 eq)
-
Electrophile: Iodomethane (MeI) (1.5 - 2.0 eq) [Caution: Carcinogen]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration)
-
Quench: Distilled Water / Ice
Step-by-Step Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Activation: Add NaH (60% dispersion) to the flask.
-
Expert Tip: For high purity, wash NaH with anhydrous hexane (2x) under nitrogen to remove mineral oil, though this is optional for this specific reaction as the oil is easily removed during workup.
-
-
Solvation: Add anhydrous DMF via syringe. Cool the suspension to 0°C using an ice bath.
-
Deprotonation: Add 2,7-Dibromoacridone portion-wise over 10 minutes.
-
Observation: The mixture will turn from a suspension to a clear, often deep yellow/orange solution as the anion forms. Evolution of H2 gas will be observed.[1]
-
Time: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Methylation: Cool back to 0°C. Add Iodomethane (MeI) dropwise via syringe.
-
Safety: MeI is highly volatile and toxic. Use a gas-tight syringe and work in a well-ventilated fume hood.
-
-
Reaction: Remove ice bath and stir at RT.
-
Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). Starting material (Rf ~0.3) should disappear; Product (Rf ~0.6) will appear. Reaction is typically complete in 2–4 hours.
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.
-
The product is hydrophobic and will precipitate immediately as a yellow solid.
-
-
Purification:
-
Filter the solid using a Büchner funnel.[1]
-
Wash the cake copiously with water (to remove DMF/NaI) and then with cold methanol (to remove trace organic impurities).
-
Dry under high vacuum at 60°C.
-
Method B: Phase Transfer Catalysis (Scalable/Green)
Recommended for multi-gram scale where anhydrous conditions are difficult to maintain.
Reagents:
-
Substrate: 2,7-Dibromoacridone[2]
-
Solvent: Toluene or 2-Butanone (MEK)
-
Base: 50% NaOH (aq) or finely ground K2CO3
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (10 mol%)
-
Reagent: Dimethyl Sulfate (DMS) or MeI
Protocol Summary: Mix substrate, solvent, and base with TBAB. Heat to 60°C. Add methylating agent. The phase transfer catalyst shuttles the hydroxide/carbonate anion into the organic phase to deprotonate the acridone. Note that reaction times are significantly longer (12–24h) compared to Method A due to the heterogeneous nature.
Part 3: Data Analysis & Validation
Expected Analytical Data
To validate the synthesis, compare your results against these standard parameters.
| Parameter | Specification | Diagnostic Note |
| Appearance | Bright Yellow/Greenish Solid | Darkening indicates oxidation or residual iodine. |
| Melting Point | > 200°C (Decomposes) | Sharp range indicates purity. |
| 1H NMR (DMSO-d6) | δ 3.80 – 4.00 ppm (s, 3H) | Strong singlet for N-CH3. Crucial: Absence of NH broad singlet at >11 ppm. |
| 1H NMR (Aromatic) | δ 8.3 - 8.5 ppm (d, 2H) | Doublets for H-1/H-8 protons (deshielded by carbonyl). |
| Solubility | Soluble in CHCl3, DMSO | Significant improvement over starting material. |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting incomplete reactions.
Part 4: Safety & Handling
-
Methyl Iodide (MeI): Neurotoxic alkylating agent. It can penetrate gloves. Use Silver Shield® gloves or double-glove with nitrile. Neutralize spills with aqueous ammonia.
-
Sodium Hydride (NaH): Reacts violently with water releasing flammable hydrogen gas. Quench all glassware and syringes with isopropanol before water exposure.
-
2,7-Dibromoacridone: Potential irritant. Avoid inhalation of dust.
References
-
Smith, K., & El-Hiti, G. A. (2024). Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate.[3] Arkivoc, 2024(1), 307.[3]
-
RSC Advances. (2014). Synthesis, Photophysical and Electrochemical Studies of Acridone-Amine based Donor-Acceptors. RSC Advances. (Discusses N-methylation of 2,7-dibromoacridone using NaH/MeI).
-
Sigma-Aldrich. Product Specification: 2,7-Dibromo-10-methylacridone (CAS 17014-39-0).
-
PubChem. 2,7-Dibromo-10-methylacridone Compound Summary.
Sources
Application Notes & Protocols: Leveraging 2,7-Dibromo-10-methylacridone for Advanced Visible-Light Photoredox Catalysis
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals
Section 1: Foundational Concepts and the Role of the Acridone Scaffold
Visible-light photoredox catalysis has emerged as a powerful paradigm in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions.[1] This approach harnesses the energy of visible light to trigger single-electron transfer (SET) events using a photocatalyst, thereby generating highly reactive radical intermediates from stable organic precursors.[1] Unlike traditional methods that often require harsh reagents or high temperatures, photoredox catalysis offers a more sustainable and efficient pathway for a wide array of chemical transformations.[2][3]
Within the diverse family of photocatalysts, organic dyes and organometallic complexes have been extensively studied.[4] Acridinium-based structures, in particular, have garnered significant attention due to their strong oxidizing power in the excited state and tunable photophysical properties. 2,7-Dibromo-10-methylacridone serves as a key building block in this context. While not typically used as a direct photocatalyst, it is a versatile and crucial intermediate for the synthesis of more complex and potent acridinium photocatalysts. Its dibromo functionality allows for strategic derivatization, enabling chemists to fine-tune the steric and electronic properties of the final catalyst to suit specific synthetic challenges.
This guide provides a comprehensive overview of the mechanistic principles of acridinium-based photocatalysis, detailed protocols for the synthesis of active catalysts from 2,7-Dibromo-10-methylacridone, and step-by-step procedures for conducting photoredox reactions.
Section 2: Physicochemical Properties of the Core Intermediate
Understanding the properties of 2,7-Dibromo-10-methylacridone is the first step in its effective application. It is typically a powder or crystalline solid with poor solubility in many common organic solvents, a factor that is often improved by subsequent derivatization.[5]
| Property | Value | Reference |
| Chemical Formula | C₁₄H₉Br₂NO | |
| Molecular Weight | 367.04 g/mol | |
| CAS Number | 17014-39-0 | |
| Appearance | Powder or crystals | |
| Melting Point | 287-291 °C | [6] |
| Primary Application | Intermediate for acridinium photocatalysts |
Section 3: The Engine of Transformation: Mechanism of Acridinium Photoredox Catalysis
The power of acridinium photocatalysts lies in their ability to be electronically excited by low-energy visible light (such as from a blue LED), transforming them into potent single-electron oxidants. The general catalytic cycle can proceed through two primary pathways: oxidative quenching and reductive quenching.
-
Photoexcitation: The ground-state acridinium catalyst (PC) absorbs a photon (hν), promoting it to an electronically excited state (PC*).
-
Single-Electron Transfer (SET): The excited catalyst (PC*) can then engage with a substrate.
-
Oxidative Quenching Cycle: The excited catalyst accepts an electron from an electron-rich substrate (Substrate_A), generating a substrate radical cation (Substrate_A•+) and the reduced form of the photocatalyst (PC•).
-
Reductive Quenching Cycle: The excited catalyst donates an electron to an electron-poor substrate (Substrate_B), forming a substrate radical anion (Substrate_B•-) and the oxidized form of the photocatalyst (PC+). This pathway is less common for acridinium catalysts, which are typically strong photo-oxidants.
-
-
Chemical Transformation: The generated radical ion undergoes the desired chemical reaction (e.g., bond cleavage, addition, cyclization) to form a product intermediate.
-
Catalyst Regeneration: To complete the cycle, the photocatalyst must be returned to its original ground state. In the oxidative quenching cycle, the reduced catalyst (PC•) donates an electron to another species in the reaction (e.g., an oxidant or a product precursor) to regenerate the ground-state PC.[7]
This process allows for the generation of reactive intermediates under exceptionally mild conditions, avoiding the need for stoichiometric and often harsh chemical oxidants or reductants.[1]
Caption: General mechanism for the oxidative quenching cycle in photoredox catalysis.
Section 4: From Intermediate to Catalyst: A Synthetic Protocol
The true utility of 2,7-Dibromo-10-methylacridone is realized through its conversion into a more functional photocatalyst. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for this transformation.[5] This protocol details the synthesis of a 2,7-diamino-substituted acridone derivative, which can significantly alter the electronic properties of the core structure.
Protocol: Synthesis of 2,7-bis(diphenylamino)-10-methylacridone
This procedure is adapted from established palladium-catalyzed cross-coupling methodologies.[5]
Materials:
-
2,7-Dibromo-10-methylacridone (1.0 equiv)
-
Diphenylamine (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
Procedure:
-
Preparation: In a glovebox or under a stream of argon, add 2,7-Dibromo-10-methylacridone, diphenylamine, Pd₂(dba)₃, SPhos, and NaOtBu to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous, degassed toluene via syringe.
-
Reaction: Fit the flask with a reflux condenser under argon and heat the mixture to 110 °C in an oil bath. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2,7-bis(diphenylamino)-10-methylacridone.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Workflow for the synthesis of an advanced photocatalyst.
Section 5: General Protocol for a Visible-Light Photoredox Reaction
This section provides a generalized, step-by-step protocol for performing a photoredox reaction using an acridinium-based catalyst.
Key Considerations:
-
Oxygen Sensitivity: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates. Therefore, rigorous degassing of the reaction mixture is critical.
-
Light Source: The choice of light source is important. Blue LEDs are commonly used for acridinium catalysts as their emission spectrum overlaps well with the absorption spectrum of the catalyst.
-
Reaction Vessel: Use a vessel made of a material transparent to the wavelength of light being used (e.g., Pyrex or quartz). For small-scale reactions, standard vials or Schlenk tubes are suitable.
Protocol:
-
Reagent Preparation: To a suitable reaction vessel (e.g., a 4 mL vial) equipped with a magnetic stir bar, add the substrate, any additives or co-catalysts, and the acridinium photocatalyst (typically 0.5–2 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF, DMSO, MeCN). The solvent must be of high purity and should be degassed.
-
Degassing: Seal the vial with a septum-containing cap. Degas the solution thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. Alternatively, use several freeze-pump-thaw cycles for more rigorous oxygen removal.[8][9]
-
Reaction Setup: Place the sealed vial in a photoreactor apparatus. Position the light source (e.g., a 450 nm blue LED lamp) at a consistent distance from the vial. It is often beneficial to use a fan to maintain a constant reaction temperature (typically room temperature).
-
Irradiation: Begin stirring and turn on the light source to initiate the reaction. Shield the setup from ambient light using aluminum foil to ensure a controlled photochemical environment.
-
Monitoring: Monitor the reaction's progress by taking small aliquots at various time points and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, turn off the light source. Quench the reaction if necessary (e.g., by adding water or a saturated salt solution).[8] Transfer the mixture to a separatory funnel and perform an appropriate extraction to isolate the product.[8][9]
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using standard techniques like column chromatography, recrystallization, or distillation.
Caption: Standard experimental workflow for a photoredox catalytic reaction.
Section 6: Application Example: Reductive Dehalogenation
Reductive dehalogenation is a classic transformation enabled by photoredox catalysis, converting a carbon-halogen bond to a carbon-hydrogen bond.[10][11] Acridinium-based catalysts are highly effective for this process, particularly for activated halides like α-bromoketones.
Protocol: Dehalogenation of Phenacyl Bromide
This protocol is based on established methods for photoredox-catalyzed dehalogenations.[1][10]
| Parameter | Condition |
| Substrate | 2-Bromo-1-phenylethanone (Phenacyl Bromide) |
| Photocatalyst | 9-Mesityl-10-methylacridinium Perchlorate (1 mol%) |
| Reductant | 9,10-Dihydro-10-methylacridine (Hantzsch ester can also be used) (1.2 equiv) |
| Solvent | Degassed Acetonitrile (MeCN) |
| Light Source | 450 nm Blue LED |
| Temperature | Room Temperature |
Procedure:
-
In a 4 mL vial, combine phenacyl bromide (e.g., 0.2 mmol), 9-mesityl-10-methylacridinium perchlorate (0.002 mmol), and 9,10-dihydro-10-methylacridine (0.24 mmol).
-
Add 2.0 mL of degassed acetonitrile.
-
Seal the vial and place it in the photoreactor with stirring.
-
Irradiate with a blue LED lamp for 4-8 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting acetophenone by column chromatography if necessary.
| Entry | Substrate (α-Bromoketone) | Product | Yield (%) |
| 1 | 2-Bromo-1-phenylethanone | Acetophenone | >95 |
| 2 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 1-(4-Methoxyphenyl)ethanone | >95 |
| 3 | 2-Bromo-1-(4-nitrophenyl)ethanone | 1-(4-Nitrophenyl)ethanone | >90 |
| 4 | 2-Bromocyclohexanone | Cyclohexanone | >90 |
Section 7: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inefficient degassing (oxygen quenching).2. Light source is too weak or wrong wavelength.3. Catalyst degradation.4. Incorrect solvent. | 1. Use freeze-pump-thaw cycles for degassing.2. Ensure light source is functional and positioned correctly; verify wavelength matches catalyst absorption.3. Prepare fresh catalyst solution; protect from ambient light before reaction.4. Screen different degassed polar aprotic solvents (e.g., DMF, DMSO). |
| Formation of Side Products | 1. Substrate or product is light-sensitive.2. Radical intermediate is undergoing undesired pathways.3. Reaction time is too long. | 1. Run a control reaction without the photocatalyst but with light.2. Adjust reaction concentration or add radical trapping agents (if compatible).3. Optimize reaction time by monitoring closely. |
| Inconsistent Results | 1. Variable reaction temperature.2. Inconsistent light intensity/distance.3. Impurities in reagents or solvent. | 1. Use a cooling fan or water bath to maintain constant temperature.2. Build a standardized photoreactor setup to ensure consistent irradiation.3. Use high-purity, freshly opened, or purified reagents and solvents. |
References
-
Smith, K., & El-Hiti, G. A. (2024). Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate. Arkivoc, 2024(1), 202412307. [Link]
-
(n.d.). A series of new donor-acceptor molecules based on acridone-amine containing. RSC Advances. [Link]
-
(n.d.). Organic Syntheses Procedure. [Link]
-
(n.d.). Organic Syntheses Procedure. [Link]
-
(n.d.). Photoredox-catalyzed ATRA reactions and related processes in a new light. Dissertation. [Link]
-
(n.d.). Organic Syntheses Procedure. [Link]
-
Auparakkitanon, S., et al. (n.d.). Design, Synthesis, and Evaluation of 10-N-Substituted Acridones as Novel Chemosensitizers in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]
-
Nicewicz, D. A., & Nguyen, T. M. (2014). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Journal of the American Chemical Society. [Link]
-
(n.d.). “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]
-
Mondal, S. (n.d.). Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT. [Link]
-
MilliporeSigma. (n.d.). 2,7-Dibromo-10-methylacridone. [Link]
-
Xie, H.-Y., et al. (2017). N-Substituted 3(10H)-Acridones as Visible-Light, Water-Soluble Photocatalysts: Aerobic Oxidative Hydroxylation of Arylboronic Acids. The Journal of Organic Chemistry. [Link]
-
(2009). Photoredox Catalysis with Visible Light. Angewandte Chemie International Edition. [Link]
-
PubChem. (n.d.). 2,7-Dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate. [Link]
-
(n.d.). N-Aryl Acridone Derivatives as Effective Catalysts for Challenging Energy Transfer Reactions. ChemRxiv. [Link]
-
Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis: dehalogenation of vicinal dibromo-, α-halo-, and α,α-dibromocarbonyl compounds. The Journal of Organic Chemistry. [Link]
-
Li, X., et al. (2023). Visible Light Induced C-H/N-H and C-X Bonds Reactions. Molecules. [Link]
-
(n.d.). The Use of Click Chemistry in Drug Development Applications. DergiPark. [Link]
-
Isakova, A., et al. (2023). Novel Insight into the Photophysical Properties and 2D Supramolecular Organization of Poly(3,4-ethylenedioxythiophene)/Permodified Cyclodextrins Polyrotaxanes at the Air–Water Interface. Molecules. [Link]
-
NIST. (n.d.). 9(10H)-Acridinone. [Link]
-
Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. [Link]
-
Nielsen, T. E., et al. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. N-Substituted 3(10H)-Acridones as Visible-Light, Water-Soluble Photocatalysts: Aerobic Oxidative Hydroxylation of Arylboronic Acids [organic-chemistry.org]
- 4. recercat.cat [recercat.cat]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 2,7-Dibromo-10-methylacridone = 95 17014-39-0 [sigmaaldrich.com]
- 7. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Visible-light photoredox catalysis: dehalogenation of vicinal dibromo-, α-halo-, and α,α-dibromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
High-Purity Synthesis of Acridinium Photocatalysts for Energy Transfer Applications
Application Note | Version 2.1
Executive Summary
This guide details the synthesis, purification, and characterization of mesityl-acridinium salts, specifically focusing on their application in Energy Transfer (EnT) catalysis. While historically renowned for their high excited-state oxidation potentials (
We present two distinct protocols:
-
Protocol A (The "Fukuzumi" Catalyst): The classic synthesis of 9-mesityl-10-methylacridinium tetrafluoroborate ([Mes-Acr-Me][BF
]). -
Protocol B (The "Nicewicz" Catalyst): The advanced synthesis of the photostable 9-mesityl-10-phenyl-3,6-di-tert-butylacridinium tetrafluoroborate via the xanthylium intermediate.
Mechanistic Principles: Why Acridinium for EnT?
The Charge-Transfer (CT) State
Unlike transition metal complexes (e.g., [Ru(bpy)
Upon photoexcitation (450 nm), the electron density shifts from the orthogonal mesityl ring (donor) to the acridinium core (acceptor). This orthogonality decouples the HOMO and LUMO, resulting in:
-
Long-lived lifetimes:
ns (tunable by substitution). -
High Triplet Energy:
kcal/mol, sufficient to sensitize styrenes, dienes, and Ni(II) complexes.
Mechanism Visualization
The following diagram illustrates the divergence between SET and EnT pathways, highlighting the critical Intersystem Crossing (ISC) to the triplet state.
Figure 1: Jablonski diagram illustrating the photoexcitation of acridinium salts. Note the bifurcation between the oxidizing Singlet state (SET) and the Triplet state utilized for Energy Transfer (EnT).
Synthesis Protocols
Safety Pre-requisites
-
Methyl Triflate (MeOTf): Highly toxic alkylating agent. Use only in a well-ventilated fume hood. Quench all glassware with 1M NaOH.
-
Perchloric Acid (HClO
): If substituting BF for ClO , be aware that organic perchlorates are potential explosives. This guide recommends BF for safety.
Protocol A: Synthesis of [Mes-Acr-Me][BF ] (Fukuzumi Catalyst)
Target: 9-Mesityl-10-methylacridinium tetrafluoroborate Best for: General photoredox, oxidative transformations.
Step 1: Grignard Addition
-
Setup: Flame-dry a 250 mL 2-neck round-bottom flask (RBF) equipped with a reflux condenser and N
inlet. -
Reagents: Charge with N-methylacridone (1.0 equiv, 10 mmol) and dry THF (50 mL).
-
Addition: Cool to 0 °C. Add Mesitylmagnesium bromide (1.0 M in THF, 1.5 equiv) dropwise over 20 mins.
-
Reaction: Warm to Room Temperature (RT) and reflux for 12 hours. The solution will turn dark.
-
Quench: Cool to 0 °C. Quench with H
O (20 mL). Extract with CH Cl (3 x 50 mL). -
Intermediate: The intermediate (9-hydroxy-9-mesityl-10-methylacridan) is unstable. Do not purify by column. Proceed immediately to elimination.
Step 2: Acid-Mediated Elimination & Salt Formation
-
Elimination: Dissolve the crude alcohol in Et
O (50 mL). -
Acidification: Add HBF
Et O (50-55% wt, 3.0 equiv) dropwise with vigorous stirring. A bright yellow/orange precipitate will form immediately. -
Purification:
-
Filter the precipitate.[1]
-
Wash copiously with Et
O (to remove mesitylene byproduct) and H O (to remove excess acid). -
Recrystallization (Critical): Dissolve in minimal hot acetonitrile and precipitate with cold diethyl ether.
-
Yield Target: 60–75% | Appearance: Bright yellow crystalline solid.
Protocol B: Synthesis of [Mes-Acr-Ph-tBu][BF ] (Nicewicz Catalyst)
Target: 9-Mesityl-10-phenyl-3,6-di-tert-butylacridinium tetrafluoroborate Best for: Difficult EnT reactions, long-term irradiation (high photostability).
Rationale: The N-Methyl group in Protocol A is susceptible to demethylation (bleaching). The N-Phenyl group in Protocol B prevents this, and t-Butyl groups block the 3,6-positions from nucleophilic attack.
Workflow Diagram
Figure 2: The "Xanthylium Route" allows for modular installation of the N-substituent, avoiding harsh alkylation conditions.
Step-by-Step Procedure
-
Xanthylium Formation:
-
React 3,6-di-tert-butylxanthone with MesitylMgBr (as in Protocol A).
-
Treat with HBF
Et O to isolate the 9-mesitylxanthylium tetrafluoroborate salt. This is a stable, isolable solid (unlike the acridan alcohol).
-
-
C-N Bond Formation:
-
Suspend the xanthylium salt (1.0 equiv) in CH
Cl . -
Add Aniline (1.2 equiv) and Et
N (0.1 equiv). -
Stir at RT for 2–4 hours. The color shifts from dark red (xanthylium) to bright yellow (acridinium).
-
-
Purification:
-
Precipitate with Et
O. -
Flash chromatography (DCM:MeOH 95:5) may be required if aniline persists.
-
Characterization & Validation
A successful synthesis must meet the following criteria.
| Parameter | [Mes-Acr-Me][BF | [Mes-Acr-Ph-tBu][BF |
| Appearance | Yellow Needles | Green-Yellow Powder |
| UV-Vis ( | 430 nm, 358 nm | 430 nm, 365 nm |
| Emission ( | ~500 nm | ~510 nm |
| Reduction Potential |
Diagnostic Check:
-
Absence of Acridone: Check for a peak at ~380 nm in UV-Vis. If present, recrystallize.
-
Counter-ion Purity:
F NMR should show a clean singlet at -150 ppm for BF .
Application: Energy Transfer Isomerization
Scenario: Isomerization of (E)-Stilbene derivatives to the thermodynamic equilibrium (or (Z)-isomer via specific modifications).
Reaction Setup:
-
Catalyst Loading: 1–2 mol% [Mes-Acr-Me][BF
]. -
Solvent: Deoxygenated Acetonitrile (MeCN) or DCE. Note: Oxygen quenches the triplet state.
-
Light Source: Blue LED (450 nm, 10–30 W).
-
Mechanism:
-
Catalyst absorbs light
ISC Triplet State ( kcal/mol). -
Stilbene (
kcal/mol) accepts energy via Dexter transfer. -
Stilbene relaxes to ground state, scrambling stereochemistry.
-
References
-
Original Fukuzumi Catalyst Synthesis: Kotani, H., Ohkubo, K., & Fukuzumi, S. (2004).[1][2][3][4] "Formation of Electron-Transfer State in Electron Donor-Acceptor Linked Dyads..." Journal of the American Chemical Society, 126(49), 15999–16006. [Link]
-
Scalable Synthesis Protocols: Fischer, C., & Sparr, C. (2018).[1] "Scalable Synthesis of Acridinium Catalysts..." Tetrahedron, 74(38), 5486-5493. [Link]
-
Mechanistic Reviews (EnT vs SET): Romero, N. A., & Nicewicz, D. A. (2016).[2] "Organic Photoredox Catalysis." Chemical Reviews, 116(17), 10075–10166. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00843J [pubs.rsc.org]
- 4. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Donor-Acceptor Acridone Dyes for High-Performance Organic Light-Emitting Diodes (OLEDs)
Introduction: The Role of Acridone Dyes in Advancing OLED Technology
Organic Light-Emitting Diodes (OLEDs) have emerged as a dominant technology in the display and lighting industries, prized for their superior contrast, vibrant colors, and thin, flexible form factors. At the heart of this technology lies the emissive layer, where organic semiconductor materials convert electrical energy into light. The design and synthesis of novel organic emitters are therefore critical for the continued advancement of OLED performance, including efficiency, color purity, and operational stability.
Donor-acceptor (D-A) molecules have garnered significant attention as highly efficient emitters, particularly for applications in Thermally Activated Delayed Fluorescence (TADF) OLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The acridone moiety is a compelling electron-accepting unit for the construction of D-A dyes due to its rigid, planar structure and its electron-deficient nature, which can be readily tuned. When coupled with suitable electron-donating groups, the resulting acridone-based D-A dyes exhibit strong intramolecular charge transfer (ICT) character, a key feature for efficient TADF.[1][2]
This application note provides a comprehensive guide for the synthesis, characterization, and application of a representative donor-acceptor acridone dye, 2,7-bis(diphenylamino)-10-methylacridone , for use in OLEDs. We will detail a robust synthetic protocol, outline essential characterization techniques, and provide a methodology for the fabrication and evaluation of an OLED device incorporating this promising emitter. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the underlying chemical principles.
Synthesis of the Donor-Acceptor Acridone Dye
The synthesis of 2,7-bis(diphenylamino)-10-methylacridone is a multi-step process that begins with the preparation of the acridone core, followed by halogenation and subsequent functionalization with the donor moieties via a palladium-catalyzed cross-coupling reaction.
Part 1: Synthesis of the Precursor, 2,7-Dibromo-10-methylacridone
The synthesis of the key intermediate, 2,7-dibromo-10-methylacridone, is achieved in two steps starting from 9(10H)-acridone. N-methylation is first performed to improve the solubility of the acridone core in common organic solvents, followed by bromination at the 2 and 7 positions.[3]
Step 1.1: N-Methylation of 9(10H)-Acridone
Rationale: The nitrogen atom of the acridone core is alkylated to enhance solubility and prevent undesired side reactions in subsequent steps. Methyl iodide is a common and effective methylating agent, and sodium hydride is a strong base used to deprotonate the acridone nitrogen, forming a nucleophilic anion that readily reacts with methyl iodide.[3]
Protocol 1.1: Synthesis of 10-Methylacridone
-
To a stirred suspension of 9(10H)-acridone (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the mixture to stir at room temperature for 1 hour, during which the color may change, indicating the formation of the sodium salt.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 10-methylacridone.[4]
Step 1.2: Bromination of 10-Methylacridone
Rationale: Electrophilic aromatic substitution is employed to introduce bromine atoms at the electron-rich 2 and 7 positions of the acridone core. Acetic acid serves as the solvent, and molecular bromine is the brominating agent. The reaction is typically performed at elevated temperatures to facilitate the substitution.[3]
Protocol 1.2: Synthesis of 2,7-Dibromo-10-methylacridone
-
Dissolve 10-methylacridone (1.0 eq.) in glacial acetic acid.
-
Add a solution of bromine (2.2 eq.) in glacial acetic acid dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2,7-dibromo-10-methylacridone.
Diagram of the Synthetic Workflow for the Precursor
Caption: Synthesis of the 2,7-dibromo-10-methylacridone precursor.
Part 2: Buchwald-Hartwig Amination for the Synthesis of 2,7-bis(diphenylamino)-10-methylacridone
The final step in the synthesis of the target donor-acceptor dye involves a double Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[5]
Rationale: The Buchwald-Hartwig amination is highly efficient for coupling aryl halides with amines. A palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Toluene is a common solvent for this reaction.[6][7]
Protocol 2.1: Synthesis of 2,7-bis(diphenylamino)-10-methylacridone
-
In a Schlenk flask under an inert atmosphere, combine 2,7-dibromo-10-methylacridone (1.0 eq.), diphenylamine (2.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.05 eq.), and a suitable phosphine ligand such as XPhos or SPhos (0.1 eq.).
-
Add sodium tert-butoxide (NaOtBu; 3.0 eq.) to the flask.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain pure 2,7-bis(diphenylamino)-10-methylacridone.[1][3]
Diagram of the Final Synthetic Step
Caption: Buchwald-Hartwig amination to yield the final product.
Characterization of the Synthesized Dye
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized donor-acceptor acridone dye.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The spectra should be consistent with the proposed structure of 2,7-bis(diphenylamino)-10-methylacridone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Table 1: Representative Spectroscopic Data
| Technique | Expected Observations for 2,7-bis(diphenylamino)-10-methylacridone |
| ¹H NMR | Aromatic protons of the acridone core and the diphenylamino groups will appear in the downfield region (typically 6.8-8.5 ppm). A singlet corresponding to the N-methyl group will be observed in the upfield region (around 3.8 ppm).[3] |
| ¹³C NMR | Resonances for the carbonyl carbon of the acridone (around 177 ppm), and a multitude of signals in the aromatic region corresponding to the different carbon environments. The N-methyl carbon will appear in the aliphatic region. |
| HRMS | The calculated mass for the molecular ion [M]⁺ should match the experimentally observed mass with high accuracy. |
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties determine the suitability of the dye for OLED applications.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the absorption and emission characteristics of the dye. The absorption spectrum typically shows an intramolecular charge transfer (ICT) band at longer wavelengths.[1] The PL spectrum reveals the emission color and efficiency.
-
Cyclic Voltammetry (CV): CV is employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the dye. These energy levels are crucial for designing efficient charge injection and transport in an OLED device.[2]
Table 2: Typical Photophysical and Electrochemical Data
| Property | Typical Value Range for D-A Acridone Dyes |
| Absorption (λabs) | 440 - 480 nm (in solution)[1] |
| Emission (λem) | 500 - 550 nm (in solution, green emission)[1][2] |
| HOMO Level | -4.9 to -5.2 eV[1] |
| LUMO Level | -2.3 to -2.6 eV[1] |
Application in OLEDs: Device Fabrication and Characterization
To evaluate the performance of the synthesized donor-acceptor acridone dye as an emitter in an OLED, a multilayer device is typically fabricated.
OLED Device Architecture
A common device architecture for a fluorescent or TADF OLED is a multi-layer stack that includes charge injection, transport, and blocking layers to optimize charge balance and exciton confinement within the emissive layer.[8][9]
Diagram of a Multilayer OLED Device
Caption: A typical multilayer OLED device architecture.
Protocol for OLED Fabrication (Vacuum Thermal Evaporation)
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Layer Deposition: Deposit the organic layers and the cathode sequentially onto the ITO substrate in a high-vacuum thermal evaporation system (typically at a pressure below 10⁻⁶ Torr).
-
Deposit a hole injection layer (HIL), for example, 4,4',4''-tris(N-(naphthalen-2-yl)-N-phenylamino)triphenylamine (2-TNATA).
-
Deposit a hole transport layer (HTL), such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).[8]
-
Co-evaporate the emissive layer (EML) consisting of a host material (e.g., a carbazole-based host) and the synthesized donor-acceptor acridone dye as the dopant at a specific concentration (e.g., 5-10 wt%).
-
Deposit an electron transport layer (ETL), such as tris(8-hydroxyquinolinato)aluminum (Alq₃).[10]
-
Deposit a thin layer of lithium fluoride (LiF) as an electron injection layer.
-
Deposit the aluminum (Al) cathode.
-
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Device Characterization
The performance of the fabricated OLED is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics and its electroluminescence (EL) spectrum.
-
J-V-L Characteristics: These measurements provide information on the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE) of the device.
-
Electroluminescence (EL) Spectrum: The EL spectrum confirms that the light emission originates from the intended dopant and allows for the determination of the Commission Internationale de l'Éclairage (CIE) color coordinates.
Conclusion
This application note has provided a detailed protocol for the synthesis of a promising donor-acceptor acridone dye, 2,7-bis(diphenylamino)-10-methylacridone, for OLED applications. The synthetic strategy, based on the robust Buchwald-Hartwig amination, is a versatile approach for creating a library of D-A acridone dyes with tunable photophysical properties. The outlined characterization techniques are essential for verifying the material's properties and its suitability for use in OLEDs. The provided protocol for OLED fabrication and characterization serves as a starting point for researchers to evaluate the performance of these novel materials in optoelectronic devices. The continued exploration of acridone-based emitters holds significant promise for the development of next-generation, high-performance OLEDs.
References
- Sharma, B., Shaikh, A. M., & Kamble, R. (2014). Synthesis, photophysical and electrochemical studies of acridone-amine based donor–acceptors for hole transport materials. RSC Advances, 4(94), 52091-52099.
- Bexrud, J. A., & Schafer, L. L. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. (n.d.). AWS.
- Wang, Z., et al. (2016). 3D hole-transporting materials based on coplanar quinolizino acridine for highly efficient perovskite solar cells. Energy & Environmental Science, 9(5), 1850-1855.
- Sharma, B., Shaikh, A. M., & Kamble, R. (n.d.). Synthesis, Photophysical and Electrochemical Studies of Acridone-Amine based Donor-Acceptors for Hole Transport Materials.
- Kim, K. H., et al. (2021).
- Lee, J. Y., et al. (2011). Indolo Acridine-Based Hole-Transport Materials for Phosphorescent OLEDs with Over 20% External Quantum Efficiency in Deep Blue and Green.
-
. (n.d.).
- Smith, K., & El-Hiti, G. A. (2024). Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)
- 2,7-Dibromo-10-methylacridone = 95 17014-39-0. (n.d.). Sigma-Aldrich.
- Buchwald–Hartwig amin
- Kelly, J. X., et al. (2011). Design, Synthesis, and Evaluation of 10-N-Substituted Acridones as Novel Chemosensitizers in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 55(1), 287-292.
- N-Methylacridone | C14H11NO | CID 69751. (n.d.). PubChem.
- Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodophenol. (n.d.). Benchchem.
- Jenket, B., et al. (2022). High efficiency blue organic light-emitting diodes with below-bandgap electroluminescence.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.).
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- Ciaffoni, L., et al. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 19(8), 420.
- Organic Light Emitting Diodes: Devices and applications. (n.d.).
- 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). (n.d.). NP-MRD.
- Organic Light Emitting Diodes (OLEDs). (n.d.).
- Organic Light Emitting Diode: OLED Gener
- Allen, J. J., Hamilton, C. E., & Barron, A. R. (2010). Synthesis and characterization of aryl substituted bis(2-pyridyl)amines and their copper olefin complexes: Investigation of remote steric control over olefin binding. Dalton Transactions, 39(28), 6444-6459.
- Cui, C., et al. (2011). Synthesis and characterization of amine bridged bis(phenolate) lanthanide aryloxides and their application in the polymerization of lactide. Dalton Transactions, 40(29), 7654-7662.
- Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc, 2003(11), 37-47.
- Santiago, U., et al. (2024). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. MDPI.
- Joseph, B., et al. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. RASĀYAN Journal of Chemistry, 18(2).
Sources
- 1. Synthesis, photophysical and electrochemical studies of acridone-amine based donor–acceptors for hole transport materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. N-Methylacridone | C14H11NO | CID 69751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dibromo-10-methylacridone
Welcome to the dedicated technical support guide for the synthesis of 2,7-Dibromo-10-methylacridone. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile photocatalyst intermediate.[1] Here, we address common challenges and frequently encountered issues to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Section 1: Synthesis Overview and Baseline Protocol
The synthesis of 2,7-Dibromo-10-methylacridone is typically achieved via a two-step process starting from 9(10H)-acridone. The first step involves the N-methylation of the acridone core, which serves to increase its solubility in common organic solvents and activate the aromatic system for the subsequent electrophilic substitution.[2] The second step is a regioselective bromination that targets the electron-rich 2 and 7 positions.
Caption: General two-step synthesis workflow for 2,7-Dibromo-10-methylacridone.
Baseline Experimental Protocol
Step 1: Synthesis of 10-Methylacridone (6)
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF), add 9(10H)-acridone (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour, during which the color may change, indicating the formation of the sodium salt.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 10-methylacridone.
Step 2: Synthesis of 2,7-Dibromo-10-methylacridone (7)
-
Dissolve 10-methylacridone (1.0 equivalent) in glacial acetic acid at reflux temperature.[2]
-
Slowly add a solution of molecular bromine (Br₂, 2.0-2.2 equivalents) in glacial acetic acid to the refluxing solution.[2]
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with water, a dilute solution of sodium thiosulfate (to quench any remaining bromine), and finally with cold ethanol or methanol.
-
Dry the product under vacuum to obtain 2,7-Dibromo-10-methylacridone. An overall yield of 85% for the two steps has been reported.[2]
Section 2: Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis, leading to low yields or impure products.
Caption: Troubleshooting decision tree for low yield of 2,7-Dibromo-10-methylacridone.
Q: My final yield is significantly lower than expected. What are the common causes?
A: Low yield is the most frequent issue and can stem from several factors throughout the process.
-
Incomplete Bromination: The most common cause is an incomplete reaction. This is often indicated by the presence of starting material (10-methylacridone) or the mono-brominated intermediate in your crude product.
-
Causality: The electrophilic substitution requires sufficient energy and reagent concentration to proceed to the di-substituted product. Insufficient bromine, a reaction temperature below reflux, or too short a reaction time will stall the reaction.
-
Solution: Ensure a slight excess of bromine (2.1-2.2 equivalents) is used. Verify that the reaction mixture is maintained at a steady reflux. Consider extending the reaction time, using TLC to monitor for the disappearance of the starting material.
-
-
Formation of Poly-brominated Byproducts: Conversely, using too much bromine or reacting for too long can lead to the formation of tri- or even tetra-brominated species. These are often difficult to separate from the desired product and represent a loss of material.
-
Causality: While the 2 and 7 positions are electronically favored, prolonged exposure to a strong electrophile like bromine under harsh conditions can force substitution at less favorable positions.
-
Solution: Use precise stoichiometry. Add the bromine solution dropwise to the refluxing mixture rather than all at once to maintain a low, steady concentration of the electrophile. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Purification Losses: The workup and purification steps can mechanically reduce your yield.
-
Causality: 2,7-Dibromo-10-methylacridone has limited solubility in many common washing solvents like ethanol or methanol. Excessive washing, especially with warmer solvents, can dissolve a significant portion of your product.
-
Solution: When washing the filtered solid, always use cold solvents and use the minimum volume necessary to remove impurities. If recrystallization is required to improve purity, a solvent system in which the product is soluble when hot but poorly soluble when cold (e.g., DMF/ethanol, DMSO/water) is ideal.
-
Q: My NMR spectrum shows more than just the desired product. How do I identify and eliminate byproducts?
A: The primary byproducts are unreacted 10-methylacridone and over-brominated species.
-
Identifying Byproducts:
-
10-Methylacridone (Starting Material): Will show a more complex aromatic region in the ¹H NMR spectrum compared to the highly symmetric product.
-
Mono-bromo species: Will have an asymmetric pattern in the aromatic region.
-
Poly-bromo species (e.g., 2,4,7-tribromo): Will show fewer aromatic protons and a more complex splitting pattern. Mass spectrometry is an excellent tool to confirm the presence of species with three or more bromine atoms (identified by their characteristic isotopic patterns).
-
-
Eliminating Byproducts:
-
Removing Unreacted Starting Material: If the reaction was incomplete, the best course is often to purify the mixture via column chromatography. However, you can sometimes selectively remove the more soluble starting material by carefully washing the crude solid with a solvent in which the dibromo product has very low solubility.
-
Removing Over-brominated Species: This is more challenging as their properties are very similar to the desired product. The most effective method is careful recrystallization.[3] Finding the right solvent or solvent pair is critical. If recrystallization fails, flash column chromatography is the next best option, though it can be resource-intensive on a large scale. The best strategy is to prevent their formation in the first place by controlling the reaction conditions.
-
| Parameter | Condition | Rationale & Expected Outcome |
| Bromine Stoichiometry | 2.0 - 2.2 equivalents | Below 2.0 eq leads to incomplete reaction. Above 2.2 eq significantly increases the risk of poly-bromination. Precise measurement is key for high purity. |
| Reaction Temperature | Reflux (in Acetic Acid) | Essential for overcoming the activation energy of the second bromination. Temperatures below reflux will result in a mixture of mono- and di-brominated products. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion. Monitor by TLC. Extending the time much beyond the consumption of starting material can promote side reactions. |
| Solvent | Glacial Acetic Acid | Acts as a moderately polar solvent to dissolve the substrate and helps to temper the reactivity of molecular bromine, improving selectivity.[2] |
Table 1. Optimization Parameters for the Bromination of 10-Methylacridone.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is N-methylation of 9(10H)-acridone performed before the bromination step?
A: There are two primary reasons for this synthetic strategy. First, 9(10H)-acridone has very low solubility in most organic solvents, which would make the subsequent bromination step difficult to perform in a homogeneous solution. N-methylation to 10-methylacridone significantly improves its solubility.[2] Second, the N-H proton in 9(10H)-acridone is acidic and could potentially react with reagents or interfere with the desired electrophilic aromatic substitution. Methylating the nitrogen protects this site and simplifies the reaction pathway.
Q2: Are there alternative, "greener," or safer brominating agents I can use instead of molecular bromine?
A: Yes. While molecular bromine in acetic acid is a classic and effective method, its high toxicity and corrosiveness are significant drawbacks. Alternative reagents can offer milder conditions and improved safety profiles.
-
N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine. It is often used for selective brominations of activated aromatic rings. The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile, sometimes with a radical initiator, although for activated systems, an acid catalyst may be sufficient.
-
Ammonium Bromide with an Oxidant: A greener approach involves using a stable bromide salt, like ammonium bromide (NH₄Br), in combination with an oxidant such as Oxone® or hydrogen peroxide.[4] This in-situ generation of the electrophilic bromine species avoids the handling of Br₂ and often proceeds in less corrosive solvents like methanol or even water, at ambient temperatures.[4]
Q3: How can I reliably confirm the identity and purity of my final 2,7-Dibromo-10-methylacridone product?
A: A combination of analytical techniques is recommended for full characterization.
-
Melting Point: The pure compound has a reported melting point of 287-291 °C.[5] A broad or depressed melting point is a strong indicator of impurities.
-
¹H NMR Spectroscopy: Due to the C₂ symmetry of the molecule, the proton NMR spectrum is relatively simple and diagnostic. You should expect to see a singlet for the N-methyl group and three distinct signals in the aromatic region, each integrating to 2 protons.
-
¹³C NMR Spectroscopy: This will confirm the number of unique carbon environments, consistent with the product's symmetric structure.
-
Mass Spectrometry (MS): This is crucial for confirming the molecular weight (367.04 g/mol ) and the presence of two bromine atoms.[5] The mass spectrum will show a characteristic isotopic cluster pattern for dibrominated compounds (peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the precise purity of your final product, allowing for the quantification of any minor impurities that may not be visible by NMR.
Q4: What are the most critical safety precautions for this synthesis?
A: Safety must be the top priority.
-
Molecular Bromine (Br₂): This is a highly toxic, volatile, and corrosive substance that can cause severe chemical burns upon contact and is harmful if inhaled. Always handle liquid bromine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a bromine quenching agent, such as a sodium thiosulfate solution, readily available.
-
Glacial Acetic Acid: This is a corrosive liquid. Avoid inhalation of vapors and prevent skin contact.
-
Sodium Hydride (NaH): This is a water-reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle it under an inert atmosphere and use a non-aqueous quenching method (e.g., slow addition of isopropanol) before introducing water.
References
- Maier, W., et al. (1993). Synthesis of 1,3-dihydroxy-N-methylacridone and its conversion to rutacridone by cell-free extracts of Ruta graveolens cell cultures. FAO AGRIS.
-
Choi, J.W., et al. (2020). Synthesis of acridone derivatives via heterologous expression of a plant type III polyketide synthase in Escherichia coli. PMC. [Link]
- Google Patents. (1962). US3021334A - Process for n-methylacridone.
-
ResearchGate. Production of N-methylacridone using the strain B-NMA3. [Link]
-
Satish, G., et al. (2017). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. PMC. [Link]
-
Smith, K., & El-Hiti, G.A. (2024). Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate. ResearchGate. [Link]
-
Royal Society of Chemistry. . [Link]
-
Kancharla, P., et al. (2019). Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials. PMC. [Link]
-
Riscoe, M., et al. (2007). Design, Synthesis, and Evaluation of 10-N-Substituted Acridones as Novel Chemosensitizers in Plasmodium falciparum. PMC. [Link]
-
ResearchGate. Optimization of the Bromination Reaction. [Link]
-
Kancharla, P., et al. (2020). Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials. Journal of Medicinal Chemistry. [Link]
-
Kancharla, P., et al. (2019). Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials. Journal of Medicinal Chemistry. [Link]
-
Narender, N., et al. (2010). Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Synthesis. [Link]
-
Sun, Y., et al. Optimization of conditions for selective bromination of benzanilide. ResearchGate. [Link]
-
MilliporeSigma. 2,7-Dibromo-10-methylacridone ≥95%. Product Page. [Link]
-
Sigma-Aldrich (Chinese). 2,7-Dibromo-10-methylacridone ≥95%. Product Page. [Link]
-
Madrigal Lombera, J.M., & Seiple, I.B. (2023). Efficient synthesis of (±)-de-O-methyllasiodiplodin. ChemRxiv. [Link]
-
Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. [Link]
-
Price, C.J. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]
-
National Institutes of Health. N-Methylacridone. PubChem. [Link]
-
Hilaris. (2024). Challenges and Opportunities in Synthetic Medicinal Chemistry. [Link]
-
Organic Syntheses. 2,4-Dibromo-3-pentanone. [Link]
-
Trofimov, B.A., & Sobenina, L.N. (2012). Advances and challenges in the synthesis of pyrrole systems of a limited access. [Link]
-
Wang, G., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]
-
Hussain, J., et al. (2025). Progress, challenges, and opportunities in the field of biosynthetic reactions involving ambimodal transition states. Natural Product Reports. [Link]
-
Riscoe, M., et al. (2007). Design, synthesis, and evaluation of 10-N-substituted acridones as novel chemosensitizers in Plasmodium falciparum. PubMed. [Link]
Sources
troubleshooting low fluorescence quantum yield in acridone derivatives
Subject: Troubleshooting Low Fluorescence Quantum Yield (
Introduction
You have reached the Acridone Photophysics Support Center . We understand that low fluorescence quantum yield (FQY) in acridone scaffolds is a multifactorial problem involving competing non-radiative decay pathways. Acridone (
This guide is not a generic checklist; it is a causal analysis of why your photons are disappearing. We will systematically isolate variables across three dimensions: Molecular Structure , Solvent Environment , and Measurement Methodology .
Module 1: The Molecule (Structural & Synthesis Diagnostics)
Status: Is the quenching intrinsic to your design?
The Heavy Atom Effect (Spin-Orbit Coupling)
Symptom: You synthesized a bromo- or iodo-acridone derivative, and
-
Compare the absorbance spectrum to the emission intensity. If absorbance is high but emission is low, and you have heavy halogens present, this is likely the cause.
-
Solution: Replace heavy halogens with lighter isosteres (e.g., replace -Br with -CN or -CF
for electron-withdrawing effects without the heavy atom penalty).
Photoinduced Electron Transfer (PET)
Symptom: You attached an amine-containing receptor or a nitro group, and fluorescence vanished. Root Cause:
-
Nitro Groups: Nitro substituents are notorious quenchers via rapid ISC or electron transfer.[1]
-
Unbound Amines: If you have a free amine near the acridone core, an electron can transfer from the amine (donor) to the excited acridone (acceptor), quenching the fluorescence. Solution:
-
Protonation Test: Acidify the solution. If fluorescence returns, the quenching was due to PET from a lone pair (protonation locks the lone pair).
Aggregation-Caused Quenching (ACQ)
Symptom:
-
Structural: Introduce bulky "molecular rotors" (e.g., tert-butyl groups or perpendicular phenyl rings at N-10) to sterically hinder stacking.
-
Experimental: Perform a concentration dependence study (See Module 3).
Module 2: The Environment (Solvent & Matrix)
Status: Is the solvent stealing your energy?
Hydrogen Bonding & Protic Solvents
Issue: Acridone fluorescence is often quenched in water or alcohols compared to aprotic solvents. Mechanism: The carbonyl oxygen at C-9 and the amine nitrogen at N-10 are H-bond acceptors/donors.
-
Intersystem Crossing Modulation: H-bonding can alter the energy gap between the singlet (
) and triplet ( ) states. In some acridone derivatives, protic solvents lower the energy of the state, bringing it closer to the state, thereby accelerating ISC and quenching fluorescence [1]. Corrective Action: -
Measure
in Acetonitrile or DMSO vs. Methanol . -
If
, your loss is solvent-induced H-bonding quenching.
Oxygen Quenching
Issue: Variable results between fresh and aged solutions. Mechanism: Dissolved oxygen is a paramagnetic triplet species. It quenches excited fluorophores via collisional quenching, promoting the fluorophore to the triplet state. Acridones have long enough lifetimes to be susceptible to this. Protocol:
-
Degassing: Sparge your sample with Argon or Nitrogen for 15 minutes before measurement.
-
Comparison: If Intensity (+Ar) > Intensity (+Air), you have oxygen quenching.
Module 3: The Measurement (Protocol Validation)
Status: Is it a user error? (Most common)
The Inner Filter Effect (IFE)
Critical Error: Users often measure QY at high concentrations (
-
Primary IFE: The excitation beam is attenuated before reaching the center of the cuvette.
-
Secondary IFE: The emitted photons are re-absorbed by the sample (self-absorption) before exiting the cuvette. Result: Artificially low
.
Standard Selection
Requirement: You must use a standard that overlaps spectrally with your acridone (Emission 400-550 nm).
Gold Standard: Quinine Sulfate in 0.1 M (or 1.0 N) H
-
(at
C). -
Note: Do not use Quinine Sulfate in water; the QY depends heavily on the sulfuric acid concentration [2].
Visual Troubleshooting Guide
Diagram 1: The Diagnostic Decision Tree
Caption: Step-by-step logic flow to isolate the cause of low fluorescence intensity.
Standard Operating Procedure (SOP): Relative QY Measurement
Objective: Determine
Reagents
-
Reference: Quinine Sulfate Dihydrate (NIST Traceable if possible).
-
Reference Solvent: 0.1 M H
SO (aq). -
Sample Solvent: Spectroscopic grade (e.g., Ethanol, DMSO).
Workflow
| Step | Action | Technical Note (Why?) |
| 1 | Prepare Stock | Dissolve sample to ~1 mM. Sonicate to ensure no micro-aggregates. |
| 2 | UV-Vis Scan | Scan 300–700 nm. Locate |
| 3 | Dilution Series | Prepare 4 concentrations for both Sample and Reference. Absorbance at excitation |
| 4 | Excitation | Excite both sample and reference at the same wavelength . (e.g., 350 nm). |
| 5 | Integration | Integrate the area under the emission curve ( |
| 6 | Plotting | Plot Integrated Intensity ( |
| 7 | Calculation | Calculate gradients ( |
The Equation
- : Quantum Yield[2][3][4][5][6]
- : Slope of the line (Intensity vs. Absorbance)
- : Refractive index of the solvent
- : Sample
- : Reference
Common Refractive Indices (
-
0.1 M H
SO (Water): 1.333 -
Ethanol: 1.361
-
DMSO: 1.479
-
Critical: Failure to correct for
when using DMSO vs. Water introduces a ~23% error.
FAQ: Frequently Asked Questions
Q: My acridone is blue in DMSO but green in solid state. Why?
A: This is likely Aggregation-Induced Emission (AIE) or, more commonly, excimer formation in the solid state. The red-shift (blue
Q: Can I use Rhodamine B as a standard? A: Not recommended for Acridones. Rhodamine emits >550 nm. You want a standard that overlaps with your sample's emission (typically 400–500 nm for acridones) to minimize detector sensitivity errors. Stick to Quinine Sulfate or 9-Aminoacridine.
Q: I see a "shoulder" on my emission peak that vanishes when I dilute. What is it? A: That is the signature of an excimer or aggregate. It confirms that your concentration is too high and you are seeing intermolecular interactions. Dilute until the spectral shape is independent of concentration.
References
-
Solvent Tunable Photophysics: Pradhan, S. et al. "Solvent tunable photophysics of acridone: a quantum chemical perspective."[7] RSC Advances, 2016, 6, 18530-18537.[7]
-
Standard Protocol (Quinine Sulfate): Brouwer, A. M.[8] "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011, 83(12), 2213-2228.
-
Acridone Aggregation: Liu, R. et al. "N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission."[9][10] RSC Advances, 2020, 10, 7092-7098.
-
General Fluorescence Troubleshooting: Horiba Scientific. "A Guide to Recording Fluorescence Quantum Yields."
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. dreem.openfluor.org [dreem.openfluor.org]
- 5. shimadzu.com [shimadzu.com]
- 6. static.horiba.com [static.horiba.com]
- 7. Solvent tunable photophysics of acridone: a quantum chemical perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10615D [pubs.rsc.org]
Technical Support Center: Photostability of 2,7-Dibromo-10-methylacridone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-Dibromo-10-methylacridone. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under UV irradiation. Our goal is to equip you with the scientific rationale behind experimental design and data interpretation to ensure the integrity of your research.
Introduction to the Photochemical Profile of Acridones
Acridone derivatives, including 2,7-Dibromo-10-methylacridone, are a class of heterocyclic compounds recognized for their robust chemical structure and unique photophysical properties.[1] They possess a conjugated system that absorbs UV and visible light, leading to highly fluorescent properties.[1][2] However, this same characteristic makes them susceptible to photodegradation. Light exposure can initiate a cascade of chemical reactions, including photo-oxidation, bond cleavage, and radical formation, potentially altering the compound's efficacy, safety, and stability.[3] Understanding these potential degradation pathways is critical for developing stable formulations and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My solution of 2,7-Dibromo-10-methylacridone is changing color and losing fluorescence after exposure to UV light. What is happening?
A1: This is a classic sign of photodegradation. The acridone core is a chromophore that absorbs UV radiation.[4] This absorption can excite the molecule to a higher energy state, from which it can undergo several deactivation pathways. While fluorescence is one of these pathways, the excited molecule can also undergo chemical reactions, leading to the formation of new species that may be colored and non-fluorescent. The bromine atoms on the acridone ring can also influence the degradation pathway, potentially through homolytic cleavage to form radical species.
Q2: What are the likely degradation products of 2,7-Dibromo-10-methylacridone under UV irradiation?
A2: While specific degradation products for 2,7-Dibromo-10-methylacridone are not extensively documented in publicly available literature, we can infer likely pathways based on the general photochemistry of acridones and halogenated aromatic compounds. Potential degradation routes include:
-
Dehalogenation: The carbon-bromine bond can be susceptible to cleavage under UV light, leading to the formation of less brominated acridone derivatives.
-
Oxidation: The acridone ring system can be oxidized, potentially leading to the formation of acridone-N-oxides or ring-opened products.
-
Dimerization: In some cases, excited acridone molecules can react with each other to form dimers.[5]
Identifying the exact degradation products requires analytical techniques such as HPLC-MS and NMR spectroscopy.
Q3: How can I minimize the photodegradation of 2,7-Dibromo-10-methylacridone in my experiments?
A3: Minimizing photodegradation is crucial for obtaining accurate and reproducible results. Here are some key strategies:
-
Work in low-light conditions: Handle solutions of 2,7-Dibromo-10-methylacridone under amber or red light to avoid exposure to ambient UV radiation.
-
Use UV-blocking containers: Store solutions in amber glass vials or other containers that block UV light.[6]
-
Protect from light during experiments: If your experimental setup allows, shield your samples from light as much as possible.[7] For example, wrap reaction vessels in aluminum foil.
-
Consider the use of photostabilizers: In formulation development, antioxidants or other UV-absorbing molecules can be added to protect the active compound.[8] However, be aware that these can interfere with some analytical methods.
Q4: I need to perform a photostability study on a formulation containing 2,7-Dibromo-10-methylacridone. What are the essential components of such a study?
A4: A robust photostability study should be designed to assess the impact of light on the quality of your compound. According to the International Council for Harmonisation (ICH) Q1B guidelines, a comprehensive study includes:[9][10]
-
Exposure to a standardized light source: The light source should emit a combination of UV-A and visible light with a specified intensity.[9][10]
-
Controlled temperature and humidity: It is important to control the temperature to differentiate between photodegradation and thermal degradation.[3][11]
-
Use of a dark control: A sample protected from light (e.g., wrapped in aluminum foil) should be stored under the same temperature and humidity conditions to serve as a baseline.[7][12]
-
Analysis of key quality attributes: Before and after light exposure, the samples should be analyzed for changes in appearance, purity (using a stability-indicating HPLC method), and the formation of degradation products.[13]
Troubleshooting Guide
This section addresses specific issues you might encounter during your photostability experiments with 2,7-Dibromo-10-methylacridone.
| Issue | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| High variability in degradation rates between replicate samples. | 1. Non-uniform light exposure: The intensity of the light source may not be uniform across all sample positions.[11] 2. Inconsistent sample preparation: Variations in concentration or solvent can affect the rate of degradation. | 1. Map your light chamber: Use a calibrated radiometer or lux meter to measure the light intensity at different positions within your photostability chamber. Place samples in areas with uniform light exposure. 2. Standardize your sample preparation protocol: Ensure that all samples are prepared with the same concentration, solvent, and container type. |
| Significant degradation is observed in the dark control sample. | 1. Thermal degradation: The compound may be unstable at the temperature of the photostability chamber.[3] 2. Inadequate light protection: The dark control may not be completely shielded from light. | 1. Conduct a separate thermal stability study: Store a sample at the same temperature as the photostability chamber in complete darkness to assess thermal degradation independently. 2. Ensure complete light exclusion: Use multiple layers of aluminum foil or a light-proof container for the dark control. |
| Unexpected new peaks appear in the HPLC chromatogram after UV exposure. | 1. Formation of photodegradation products: These are the new chemical entities formed from the breakdown of 2,7-Dibromo-10-methylacridone. 2. Interaction with excipients or solvent: The compound may be reacting with other components in the formulation under UV light. | 1. Characterize the new peaks: Use techniques like LC-MS/MS and NMR to identify the structure of the degradation products. This will provide insight into the degradation pathway. 2. Test individual components: Irradiate the excipients and solvent alone to see if they degrade or produce interfering peaks. |
| The mass balance of the assay is low after photostability testing. | 1. Formation of non-UV active or volatile degradation products: The degradation products may not be detectable by the HPLC's UV detector or may have evaporated. 2. Adsorption of the compound or its degradants to the container. | 1. Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to detect a wider range of compounds. 2. Analyze the container: Extract the container with a strong solvent to check for adsorbed material. |
Experimental Protocols
Protocol 1: Basic Photostability Assessment of 2,7-Dibromo-10-methylacridone in Solution
Objective: To perform a preliminary evaluation of the photostability of 2,7-Dibromo-10-methylacridone in a specific solvent.
Materials:
-
2,7-Dibromo-10-methylacridone
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Calibrated photostability chamber with controlled UV-A and visible light sources
-
Quartz or borosilicate glass vials
-
Aluminum foil
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare a solution of 2,7-Dibromo-10-methylacridone in the desired solvent at a known concentration (e.g., 0.1 mg/mL).
-
Sample Aliquoting: Aliquot the solution into several vials.
-
Dark Control: Wrap half of the vials completely in aluminum foil to serve as dark controls.[7]
-
Exposure: Place both the exposed and dark control vials in the photostability chamber. Expose the samples to a defined dose of UV and visible light as per ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9][10]
-
Sampling: At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), remove one exposed vial and one dark control vial.
-
Analysis: Analyze the samples by HPLC to determine the remaining concentration of 2,7-Dibromo-10-methylacridone and to observe the formation of any degradation products.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade 2,7-Dibromo-10-methylacridone to generate degradation products for analytical method development and pathway elucidation.[9][10]
Materials:
-
Same as Protocol 1
-
High-intensity UV lamp
Procedure:
-
Solution Preparation: Prepare a solution of 2,7-Dibromo-10-methylacridone.
-
Exposure: Place the solution in a transparent container (e.g., quartz beaker) and expose it to a high-intensity UV lamp.
-
Monitoring: Monitor the degradation process by taking small aliquots at regular intervals and analyzing them by HPLC or TLC.
-
Termination: Stop the exposure when a significant amount of degradation (e.g., 10-20%) has occurred.
-
Analysis: The resulting solution, containing a mixture of the parent compound and its degradation products, can then be used to develop and validate a stability-indicating analytical method.
Visualizing Experimental Workflows
Caption: Workflow for a typical photostability study.
Potential Degradation Pathway
Caption: Potential photodegradation pathways for 2,7-Dibromo-10-methylacridone.
References
- Pharma Stability: Photostability Testing Issues. (2025, October 28). Pharma Stability.
- Experimental setup for the UV irradiation experiment with UV-LEDs (265, 280, and 300 nm). (n.d.).
- Technical Support Center: Improving the Photostability of Drometrizole-Containing Films. (2025). Benchchem.
- Experimental setup for the irradiation experiments. (n.d.).
- Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
- Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023, November 29). HunterLab.
- Experimental setup for cultivation and UV irradiation. (a) Flask- based... (n.d.).
- Determining the ultraviolet radiation dose experienced by aerosols using ultraviolet-sensitive dyes. (n.d.).
- An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. (n.d.).
- ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- Photostability considerations in preclinical studies: Mini-Review. (2024, December 25). Korea Science.
- The Spotlight on Photostability. (2024, March 5). StabilityHub.
- UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. (2022, August 5). Walsh Medical Media.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996, November). European Medicines Agency.
- Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13).
- De Novo Synthesis of Acridone-Based Zn-Metal–Organic Framework (Zn-MOF) as a Photocatalyst: Application for Visible Light-Mediated Oxidation of Sulfides and Enaminones. (2024, January 9).
- Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors. (2024, October 5). MDPI.
- Determination of the Quantum Yield of a Heterogeneous Photocatalytic Reaction Employing a Black Body Photoreactor. (n.d.).
- The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL.
- Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photoc
- Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. (n.d.). Environmental Science: Processes & Impacts.
- Meet the expert: The Importance of Photostability Testing. (2023, July 19). Sampled.
- Quantum yield. (n.d.). Wikipedia.
- Finding Peaceable Photostability. (n.d.). Caron Scientific.
- 2,7-Dibromo-10-methylacridone. (n.d.). MilliporeSigma.
- Solvent tunable photophysics of acridone: a quantum chemical perspective. (n.d.). RSC Publishing.
- UV-Vis absorption data of the acridine derivatives. (n.d.).
- UV/vis absorption (top) and fluorescence spectra (bottom) of acridone derivatives in chloroform and cyclohexane (2Ac1CO and 2Ac2CO). (n.d.).
- Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound. (n.d.).
- pH-controlled mechanism of photocatalytic RhB degradation over g-C. (2021, February 20). SciSpace.
- Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. (2024, May 30). MDPI.
- Effects of UV/PMS oxidation on the degradation of zidovudine: kinetics, degradation products, and reaction pathways. (n.d.).
- Molecular Mechanisms of Drug Photodegradation and Photosensitization. (n.d.).
- A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity rel
- Mechanism of photodimerization reaction of 10-methylacridone in polar and non-polar solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- 2,7-Dibromo-10-methylacridone. (n.d.). Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of photodimerization reaction of 10-methylacridone in polar and non-polar solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. q1scientific.com [q1scientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. stabilityhub.com [stabilityhub.com]
- 12. 3 Important Photostability Testing Factors [sampled.com]
- 13. Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis | HunterLab [hunterlab.com]
Validation & Comparative
comparing catalytic efficiency of acridinium vs iridium photocatalysts
Executive Summary
The shift from precious metal complexes to organic dyes in photoredox catalysis is not merely a cost-saving measure; it represents a fundamental change in accessible chemical space. While Iridium-based catalysts (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) offer robust, long-lived triplet states and versatility, Acridinium salts (e.g., Mes-Acr+) provide significantly higher excited-state oxidizing power (
This guide objectively compares these two classes, providing the mechanistic rationale, experimental data, and validation protocols necessary for their integration into drug discovery workflows.
Part 1: Mechanistic Foundations & Energy Landscapes
To select the correct catalyst, one must understand the distinct photophysics governing their reactivity.
Iridium Complexes: The Spin-Orbit Coupling Advantage
Iridium catalysts rely on the heavy-atom effect. Strong spin-orbit coupling facilitates rapid Intersystem Crossing (ISC) from the Singlet (
-
Mechanism: Metal-to-Ligand Charge Transfer (MLCT).
-
Key Feature: Long excited-state lifetimes (
) allow bimolecular reactions to occur even with slow kinetics. -
Limitation: The "ceiling" for oxidation potential is generally lower than acridinium salts.
Acridinium Salts: The Charge-Transfer Powerhouse
Acridinium catalysts, particularly the Fukuzumi catalyst (Mes-Acr+), operate via a donor-acceptor architecture. Upon excitation, an electron transfers from the mesityl group to the acridinium core, creating a Charge-Transfer (CT) state.
-
Mechanism: Photoinduced Electron Transfer (PET) generating a radical ion pair.
-
Key Feature: Extreme oxidizing power.[1] The excited state is a "super-oxidant" capable of oxidizing benzene derivatives.
-
Limitation: Susceptibility to photobleaching (nucleophilic attack at the C9 position) unless sterically protected.
Visualizing the Catalytic Cycles
The following diagram contrasts the generic oxidative quenching cycles of both catalysts.
Figure 1: Comparative Catalytic Cycles. Note the higher oxidation potential in the Acridinium cycle, enabling access to difficult substrates.
Part 2: Comparative Performance Metrics
The following data aggregates standard values for the most common derivatives: Mes-Acr-Me+ (Fukuzumi Catalyst) and [Ir(dF(CF3)ppy)2(dtbbpy)]+.
| Metric | Acridinium (Mes-Acr+) | Iridium (Fluorinated ppy) | Implication |
| Excited State Ox.[2] Potential ( | +2.06 V (vs SCE) | +1.21 V (vs SCE) | Acridinium is superior for oxidizing electron-deficient or neutral arenes. |
| Ground State Red.[3][4] Potential ( | -0.57 V | -1.37 V | Iridium is easier to turnover (regenerate) using weaker terminal oxidants. |
| Excited State Lifetime ( | ~20 ns (CT state) | ~2300 ns | Iridium is more forgiving in dilute conditions; Acridinium requires faster quenching rates. |
| Quantum Yield ( | Variable (solvent dependent) | High (~0.5 - 0.9) | Iridium is generally more photon-efficient. |
| Photostability | Moderate (prone to N-dealkylation) | Excellent | Acridinium requires steric bulk (e.g., 3,6-di-tBu) for long-term continuous flow. |
| Cost (Approx) | < $50 / gram | > $500 / gram | Acridinium is the scalable choice for multigram/kilo synthesis. |
Part 3: Experimental Validation Protocols
As a scientist, you must validate which catalyst suits your specific substrate. Do not rely solely on literature
Protocol: Stern-Volmer Quenching Analysis
This experiment determines if your substrate effectively quenches the catalyst's excited state, a prerequisite for reaction.
Materials:
-
Fluorometer (Emission spectrometer).
-
0.1 mM solution of Photocatalyst in MeCN (degassed).
-
Substrate stock solution (e.g., 1.0 M).
Step-by-Step Methodology:
-
Baseline Measurement: Record the emission spectrum of the catalyst solution (
) upon excitation (450 nm for Acr+, 380-420 nm for Ir). -
Titration: Add aliquots of the substrate (quencher) to the cuvette.
-
Measurement: Record the emission intensity (
) after each addition. -
Plotting: Plot
(y-axis) vs. [Concentration of Substrate] (x-axis). -
Analysis:
-
Linear fit equation:
. -
(where
is the catalyst lifetime). -
Decision Rule: If
is negligible, electron transfer is kinetically incompetent. If using Acridinium (short ), you need a very steep slope to justify efficiency.
-
Decision Matrix: Selection Workflow
Figure 2: Catalyst Selection Workflow based on substrate redox potential and stability requirements.
Part 4: Case Studies & Applications
Anti-Markovnikov Hydroetherification
-
Challenge: Oxidizing unactivated alkenes to generate cation radicals.
-
Catalyst Choice: Acridinium (Mes-Acr+). [2]
-
Reasoning: The oxidation potential of simple alkenes often exceeds +1.8 V. Iridium catalysts generally fail to initiate this SET process.
-
Outcome: Acridinium salts successfully catalyze the addition of alcohols to alkenes with high regioselectivity (Nicewicz Chemistry).
Decarboxylative Couplings (Pharma Standard)
-
Challenge: Coupling carboxylic acids with aryl halides.
-
Catalyst Choice: Iridium. [5]
-
Reasoning: The carboxylate oxidation is thermodynamically feasible with Iridium (
). The reaction requires high stability to survive the cross-coupling cycle and often involves long-lived triplet states to engage with Nickel co-catalysts. -
Outcome: Iridium remains the industry standard for Ni/Photoredox dual catalysis due to compatibility with transition metal cycles.
References
-
Fukuzumi, S., et al. (2004). "Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy." Journal of the American Chemical Society.
-
Romero, N. A., & Nicewicz, D. A. (2016). "Organic Photoredox Catalysis." Chemical Reviews.
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews.
-
Joshi-Pangu, A., et al. (2016).[6] "Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis." Journal of Organic Chemistry.
-
Mackenzie, I. A., et al. (2020). "Discovery and Characterization of Acridine Radical Photoreductants." Nature.
Sources
- 1. Dissertation or Thesis | CATALYST, MECHANISM, AND REACTION DEVELOPMENT IN ACRIDINIUM AND FLAVIN PHOTOREDOX CATALYSIS | ID: 9g54xn857 | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datapdf.com [datapdf.com]
- 5. Photostable Iridium(III) Cyclometallated Complex is an Efficient Photosensitizer for Killing Multiple Cancer Cell Lines and 3D Models under Low Doses of Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
Structural Determination of 2,7-Substituted Acridones: A Comparative Crystallographic Guide
Executive Summary
The acridone scaffold (9(10H)-acridinone) represents a privileged structure in oncology and antiviral research due to its planar tricyclic geometry, which facilitates DNA intercalation. However, the 2,7-substitution pattern is critical; it modifies solubility and electronic properties distal to the intercalation face, tuning pharmacokinetics without disrupting the pharmacophore.[1]
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and Density Functional Theory (DFT) for characterizing these derivatives. While NMR offers solution dynamics, this guide demonstrates why SC-XRD remains the gold standard for 2,7-substituted acridones, specifically for resolving the critical
Part 1: The Structural Landscape
Why 2,7-Substitution Matters
In drug design, the 2 and 7 positions of the acridone core are chemically equivalent and sterically accessible.[1] Substituents here (e.g., -Br, -NH2, -alkynes) extend the molecular length, influencing:
-
Groove Binding: How the molecule sits within the DNA minor/major groove.
-
Solid-State Fluorescence: Controlled by crystal packing and aggregation.
-
Solubility: A major bottleneck for planar acridones.
The Analytical Challenge
Planar aromatic systems like acridones have a high tendency to aggregate in solution. This creates a specific analytical blind spot:
-
NMR Limitation: Concentration-dependent aggregation causes peak broadening and chemical shift anisotropy, obscuring precise conformational data.[1]
-
The X-ray Solution: Crystallography captures the "frozen" stacked state, providing direct metrics on the intermolecular forces (stacking distances) that mimic DNA intercalation.
Part 2: Comparative Analysis (Technique Evaluation)
The following table contrasts the three primary structural determination methods for this specific chemical class.
Table 1: Performance Matrix for 2,7-Substituted Acridones[1]
| Feature | SC-XRD (Gold Standard) | Solution NMR (1H/13C) | DFT (Computational) |
| Primary Output | Absolute 3D Structure & Packing | Solution Conformation & Purity | Theoretical Geometry & Energy |
| Bond Precision | High ( | Low (Derived from couplings) | Variable (Basis set dependent) |
| Direct Observation (Critical) | Inferential (NOE signals) | Requires Dispersion Correction | |
| Sample State | Single Crystal (Solid) | Solution (D6-DMSO/CDCl3) | Gas Phase / Solvation Model |
| Limitation | Requires diffraction-quality crystal | Aggregation broadens peaks | Ignores lattice forces |
| Cost/Time | High / Days to Weeks | Medium / Hours | Low / Hours |
Decision Logic: When to Use Which?
-
Use NMR for routine purity checks and identifying substituent symmetry.
-
Use DFT to predict electronic transitions (HOMO-LUMO) prior to synthesis.
-
Use SC-XRD for Structure-Activity Relationship (SAR) validation to measure the exact planarity and stacking distance.
Part 3: Representative Crystallographic Data
Based on aggregate data from 2,7-dibromo and 2,7-alkynyl derivatives (e.g., CCDC 206440, Yamamura et al.).[1]
The following metrics define a high-quality structural solution for this class. Deviations from these ranges often indicate disorder or incorrect refinement.
Table 2: Critical Structural Metrics
| Metric | Typical Range | Significance |
| Space Group | Centrosymmetric packing is common due to dipole cancellation. | |
| 3.40 – 3.65 Å | Predicts DNA intercalation potential. <3.4 Å indicates strong coupling. | |
| C9=O10 Bond | 1.23 – 1.25 Å | Characterizes the ketone; longer bonds suggest H-bond donation. |
| Central Ring Tilt | < 2.0° (RMSD) | The core should be planar. "Buckling" >5° reduces intercalation affinity. |
| C-N-C Angle | 119° – 121° | Indicates |
Part 4: Experimental Protocol (Self-Validating)
This workflow is designed to overcome the low solubility of 2,7-substituted acridones.[1]
Phase 1: Synthesis & Purification[1]
-
Precursor: Start with 2,7-dibromoacridone (CAS: 10352-14-4).
-
Coupling: Perform Sonogashira or Suzuki coupling to introduce functional groups at C2/C7.
-
Purification: Flash chromatography is often insufficient due to streaking. Recrystallization from DMF/Ethanol (1:1) is preferred to remove metal catalysts which interfere with X-ray diffraction.
Phase 2: Crystallization (The Vapor Diffusion Method)
Standard evaporation fails due to rapid precipitation. Use this "Sitting Drop" modification:
-
Solvent: Dissolve 5 mg of compound in 0.5 mL DMSO or DMF (high solubility).
-
Antisolvent: Place 1 mL of Methanol or Water in the outer reservoir.
-
Setup: Seal the system. The volatile antisolvent slowly diffuses into the DMSO drop, lowering solubility gradually.
-
Timeline: Crystals suitable for X-ray (0.1 x 0.1 x 0.05 mm) typically form in 5–7 days.
Phase 3: Data Collection & Refinement[1]
-
Temperature: Collect at 100 K . Room temperature collection increases thermal motion of the long 2,7-substituents, reducing resolution.[1]
-
Refinement Strategy:
-
Locate the heavy atoms (Br, O, N) first using Direct Methods (SHELXT).
-
Use anisotropic refinement for all non-hydrogen atoms.
-
Validation: Check the CheckCIF report for Level A alerts regarding solvent voids. Acridones often trap solvent molecules in their stacking channels.
-
Part 5: Workflow Visualization
The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision points for technique selection.
Caption: Integrated workflow for structural characterization. Note that aggregation in NMR (red diamond) triggers the requirement for X-ray crystallography or computational modeling.
References
-
Yamamura, M. et al. (2015).[2] "4,4′-(Acridine-2,7-diyl)bis(2-methylbut-3-yn-2-ol)." IUCrData.
- Significance: Provides specific bond lengths and stacking distances (3.505 Å) for 2,7-alkynyl acridones.
-
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM."
- Significance: Authoritative comparison of resolution limits and sample requirements between techniques.
-
Smith, K. et al. (2024).[3][4] "Synthesis of several 2,7-dibromoacridine derivatives..." Arkivoc.
- Significance: Detailed synthetic protocols for the 2,7-dibromo precursors essential for this workflow.
-
Gao, J. et al. (2020). "Crystal structures and Hirshfeld surface analysis of acridine derivatives." CrystEngComm.
- Significance: Validates the use of Hirshfeld surface analysis to visualize - interactions in acridone crystals.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
